molecular formula C12H13BrN2O2 B592323 tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate CAS No. 942590-05-8

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B592323
CAS No.: 942590-05-8
M. Wt: 297.152
InChI Key: PCGSIEGOWZACDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate (CAS 942590-05-8) is a high-value benzimidazole derivative supplied as an off-white to light yellow solid with a typical purity of ≥97.0% . This compound serves as a versatile chemical building block, particularly in the synthesis of novel molecules for pharmaceutical research and development. The benzimidazole core is a recognized pharmacophore in medicinal chemistry, featured in compounds with a range of therapeutic properties . The bromine substituent at the 5-position of the benzimidazole ring makes this molecule an excellent intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex structures . Research into similar 1H-benzo[d]imidazole derivatives has demonstrated significant biological activities, including potent antibacterial activity against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis , as well as antifungal activity against Candida albicans . Some derivatives also exhibit excellent antibiofilm activity, capable of both inhibiting biofilm formation and killing cells within established biofilms . The tert-butyloxycarbonyl (Boc) group at the N1 position acts as a protective moiety, enhancing the molecule's stability and handling characteristics during synthetic sequences. Researchers are advised to store this product sealed in a dry environment, with recommendations to store at 2-8°C or at room temperature . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 5-bromobenzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGSIEGOWZACDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727625
Record name tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942590-05-8
Record name tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate, a key intermediate in the development of various biologically active compounds. This document details a reliable synthetic pathway and presents predicted characterization data based on established principles and analogous compounds.

Chemical Properties and Data

PropertyValue
IUPAC Name This compound
CAS Number 942590-05-8
Molecular Formula C₁₂H₁₃BrN₂O₂[1]
Molecular Weight 297.15 g/mol [1]
Appearance Predicted: Off-white to light yellow solid
Purity >97% (typical for commercial samples)[2]
Storage 2-8°C[1]

Synthesis Workflow

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 5-bromo-1H-benzimidazole, from 4-bromo-1,2-benzenediamine. The second step is the N-Boc protection of the benzimidazole ring.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Synthesis of 5-bromo-1H-benzimidazole cluster_step2 Step 2: N-Boc Protection A 4-bromo-1,2-benzenediamine D Reaction in DMF A->D B Trimethyl orthoformate B->D C Concentrated HCl C->D catalyst E Workup & Purification D->E F 5-bromo-1H-benzimidazole E->F G 5-bromo-1H-benzimidazole J Reaction in Dichloromethane (DCM) G->J H Di-tert-butyl dicarbonate (Boc)₂O H->J I 4-(Dimethylamino)pyridine (DMAP) I->J catalyst K Workup & Purification J->K L This compound K->L

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-bromo-1H-benzimidazole

This protocol is adapted from a known procedure for the synthesis of benzimidazoles from o-phenylenediamines.

Materials:

  • 4-bromo-1,2-benzenediamine

  • Trimethyl orthoformate

  • N,N-Dimethylformamide (DMF)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-1,2-benzenediamine (16 mmol) in DMF (22 mL), add trimethyl orthoformate (44 mL).

  • Concentrate the mixture under reduced pressure.

  • Add concentrated hydrochloric acid (1.5 mL) and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with deionized water (200 mL).

  • Adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1H-benzimidazole as an off-white solid.

Step 2: Synthesis of this compound

This is a general and widely used procedure for the N-Boc protection of imidazoles and other nitrogen-containing heterocycles.

Materials:

  • 5-bromo-1H-benzimidazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-1H-benzimidazole (10 mmol) in anhydrous dichloromethane (50 mL).

  • Add 4-(dimethylamino)pyridine (1 mmol, 0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • To the cooled solution, add di-tert-butyl dicarbonate (11 mmol, 1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with dichloromethane (50 mL).

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Predicted Characterization Data

The following data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.3s1HH-2 (imidazole ring)
~7.8-7.9d1HH-4
~7.6-7.7d1HH-7
~7.3-7.4dd1HH-6
~1.7s9H-C(CH₃)₃

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)Assignment
~148-150C=O (carbamate)
~143-145C-2
~142-144C-7a
~133-135C-3a
~127-129C-6
~122-124C-4
~117-119C-5 (C-Br)
~115-117C-7
~85-87-C(CH₃)₃
~28-C(CH₃)₃

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2930MediumC-H stretch (aliphatic, tert-butyl)
~1730-1710StrongC=O stretch (carbamate)
~1600, 1480, 1450Medium-StrongC=C and C=N stretching (aromatic and imidazole rings)
~1250, 1150StrongC-O stretch (carbamate)
~880-800StrongC-H out-of-plane bending (aromatic)
~600-500MediumC-Br stretch

Mass Spectrometry (MS)

m/zInterpretation
296/298[M]⁺ and [M+2]⁺ molecular ion peaks, characteristic isotopic pattern for bromine
240/242[M - C₄H₈]⁺, loss of isobutylene from the tert-butyl group
196/198[M - C₅H₉O₂]⁺, loss of the entire Boc group
57[C₄H₉]⁺, tert-butyl cation (often the base peak)

References

Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate (CAS No: 942590-05-8).

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₃BrN₂O₂[1]

  • Molecular Weight: 297.15 g/mol [1][2]

  • CAS Number: 942590-05-8[1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~8.30s1HH-2
~7.90d1HH-4
~7.65d1HH-7
~7.40dd1HH-6
1.70s9HC(CH₃)₃
¹³C~148.0C=O
~143.0C-2
~142.5C-7a
~133.0C-3a
~127.0C-6
~122.0C-4
~117.0C-5
~114.0C-7
85.0C(CH₃)₃
28.0C(CH₃)₃

Note: Predicted values are based on the known spectra of 5-bromo-1H-benzo[d]imidazole and the typical effects of N-Boc protection.[3]

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (tert-butyl)
~1750StrongC=O stretch (carbamate)
~1600, ~1480Medium-StrongC=C and C=N stretch (aromatic ring)
~1280, ~1160StrongC-O stretch (carbamate)
~820StrongC-H bend (out-of-plane, aromatic)
~600MediumC-Br stretch

Note: Predicted values are based on characteristic group frequencies for N-Boc protected benzimidazoles.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

Ionm/z (calculated)
[M+H]⁺297.0284, 299.0264
[M+Na]⁺319.0103, 321.0083

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

The synthesis of this compound is a two-step process starting from 4-bromo-1,2-phenylenediamine.

Synthesis of 5-bromo-1H-benzo[d]imidazole (Starting Material)

Reaction Scheme:

Procedure:

  • A mixture of 4-bromo-1,2-phenylenediamine (1.0 eq) and formic acid (excess) is heated at reflux for 2-3 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-bromo-1H-benzo[d]imidazole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of 5-bromo-1H-benzo[d]imidazole: [3]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.70 (s, 1H), 8.31 (s, 1H), 7.83 (s, 1H), 7.57 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 8.3 Hz, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 142.80, 124.17, 113.62.

Synthesis of this compound

Reaction Scheme:

Procedure:

  • To a solution of 5-bromo-1H-benzo[d]imidazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) is added 4-(dimethylamino)pyridine (DMAP) (0.1-1.0 eq) as a catalyst.

  • The mixture is stirred at room temperature, and di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) is added portion-wise.

  • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Start 4-bromo-1,2-phenylenediamine Intermediate 5-bromo-1H-benzo[d]imidazole Start->Intermediate Cyclization Reagent1 Formic Acid Reagent1->Intermediate Product This compound Intermediate->Product N-Boc Protection Reagent2 (Boc)₂O, DMAP Reagent2->Product

Caption: Synthetic route to the target compound.

Disclaimer: The spectroscopic data provided is a combination of available data for precursors and predicted values. Experimental verification is recommended.

References

Initial Studies on tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. The benzimidazole core is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities.[1][2] The presence of a bromine atom at the 5-position provides a versatile handle for further molecular elaboration through various cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group on the imidazole nitrogen serves as a crucial protecting group, enabling regioselective functionalization. This technical guide summarizes the fundamental properties, a putative synthetic protocol, and the potential applications of this compound in drug discovery and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₃BrN₂O₂[3]
Molecular Weight 297.15 g/mol [3][4]
CAS Number 942590-05-8[3]
Appearance Solid (predicted)
Purity Typically ≥97%[4]
Storage Temperature 2-8°C[3]

Synthesis

Experimental Protocol: N-Boc Protection of 5-bromo-1H-benzo[d]imidazole

Materials:

  • 5-bromo-1H-benzo[d]imidazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-bromo-1H-benzo[d]imidazole (1.0 eq) in anhydrous DCM.

  • To this solution, add a catalytic amount of DMAP (0.1 eq) or a stoichiometric amount of TEA (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve 5-bromo-1H-benzo[d]imidazole and base in anhydrous DCM B Cool to 0°C A->B C Add (Boc)₂O solution B->C D Stir at room temperature C->D E Quench with NaHCO₃ (aq) D->E F Extract with DCM E->F G Wash with water and brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Column Chromatography I->J K K J->K Final Product

Caption: Synthetic workflow for this compound.

Role in Synthetic Chemistry

The primary utility of this compound is as a versatile intermediate for the synthesis of more complex molecules. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the N-H of the imidazole ring. This synthetic strategy is crucial for multi-step syntheses.

The bromine atom at the 5-position is particularly valuable for introducing molecular diversity. It can participate in a range of palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, attaching new aryl or heteroaryl groups.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing various amino functionalities.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

G A tert-Butyl 5-bromo-1H- benzo[d]imidazole-1-carboxylate B Suzuki Coupling (R-B(OH)₂) A->B C Buchwald-Hartwig Amination (R₂NH) A->C D Sonogashira Coupling (R-C≡CH) A->D E 5-Aryl/Heteroaryl Derivative B->E F 5-Amino Derivative C->F G 5-Alkynyl Derivative D->G H Deprotection (Acid) E->H F->H G->H I Final Biologically Active Compound H->I

Caption: Synthetic utility of the title compound in cross-coupling and deprotection steps.

Potential Biological Significance

While no direct biological studies on this compound have been reported, the benzimidazole scaffold it contains is a well-established pharmacophore. Derivatives of benzimidazole have been investigated and developed for a multitude of therapeutic applications.

  • Anticancer Activity: Many benzimidazole derivatives have been shown to exert potent anticancer effects.[8] One mechanism of action for some of these compounds is the inhibition of human topoisomerase I, an enzyme critical for DNA replication and repair in cancer cells.[2][8]

  • Enzyme Inhibition: N-Boc substituted benzimidazoles have demonstrated higher inhibitory potency against soluble epoxide hydrolase (sEH) compared to their N-unsubstituted analogs.[9] sEH is an enzyme involved in the metabolism of signaling lipids and is a target for anti-inflammatory and cardiovascular disease therapies.

  • Antiviral and Antimicrobial Activity: The benzimidazole core is present in several approved antiviral and antimicrobial drugs.[1]

The potential for this building block to be elaborated into novel, potent therapeutic agents is therefore substantial.

Illustrative Signaling Pathway Inhibition

As an example of a pathway targeted by benzimidazole derivatives, the inhibition of Topoisomerase I (Topo I) is depicted below. Topo I relieves torsional stress in DNA during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks and subsequent cell death, a key mechanism for many chemotherapeutic agents.

G A Supercoiled DNA B Topoisomerase I (Topo I) cleavage complex A->B Topo I binding C DNA Nick B->C Cleavage G Stabilization of cleavage complex B->G Inhibition of ligation D DNA Ligation C->D Re-ligation E Relaxed DNA D->E F Benzimidazole Derivative (e.g., Topo I Inhibitor) F->B H DNA Strand Breaks G->H I Apoptosis / Cell Death H->I

Caption: Inhibition of the Topoisomerase I catalytic cycle by a benzimidazole derivative.

Conclusion

This compound is a strategically important synthetic intermediate. Its key features—a bromine atom for cross-coupling and a Boc-protected nitrogen for controlled synthesis—make it a valuable tool for medicinal chemists. While not biologically active in itself, it serves as a gateway to a vast chemical space of benzimidazole derivatives with demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. The protocols and data presented here provide a foundational guide for researchers looking to utilize this versatile building block in the development of novel therapeutics.

References

physical and chemical properties of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate. This compound is a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on its precursor, 5-bromo-1H-benzo[d]imidazole, and discusses the biological context of benzimidazole derivatives.

Core Physical and Chemical Properties

While specific experimental data for the title compound is limited, the following tables summarize its known and predicted properties, along with data for its immediate precursor, 5-bromo-1H-benzo[d]imidazole.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 942590-05-8[1]
Molecular Formula C₁₂H₁₃BrN₂O₂[2]
Molecular Weight 297.15 g/mol [1][2]
Appearance Solid (predicted)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Purity 97% (as commercially available)[1]
Storage 2-8°C[2]

Table 2: Physical and Chemical Properties of 5-bromo-1H-benzo[d]imidazole

PropertyValue
CAS Number 4887-88-1
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance White to off-white solid
Melting Point 128-132 °C
Boiling Point 346.0±25.0 °C (Predicted)
Density 1.770±0.06 g/cm³ (Predicted)
Solubility Soluble in DMSO, Methanol

Spectral Data

No experimental ¹H or ¹³C NMR spectra for this compound have been found in the searched literature.

Synthesis and Experimental Protocols

A likely and efficient synthesis of this compound involves a two-step process: the synthesis of the precursor 5-bromo-1H-benzo[d]imidazole, followed by the protection of the imidazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 5-bromo-1H-benzo[d]imidazole

This protocol is based on the condensation reaction of 4-bromo-o-phenylenediamine with formic acid.

Materials:

  • 4-bromo-o-phenylenediamine

  • Formic acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Water

  • Ethanol

Procedure:

  • A mixture of 4-bromo-o-phenylenediamine and an excess of formic acid is heated at reflux for 4 hours.

  • The reaction mixture is then cooled, and a 10% sodium hydroxide solution is added to precipitate the product.

  • The crude product is collected by filtration, washed with water, and then recrystallized from 50% ethanol to yield 5-bromo-1H-benzo[d]imidazole.

Step 2: N-Boc Protection of 5-bromo-1H-benzo[d]imidazole

This protocol is adapted from standard procedures for the N-Boc protection of benzimidazoles and related heterocycles.

Materials:

  • 5-bromo-1H-benzo[d]imidazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 5-bromo-1H-benzo[d]imidazole (1.0 equivalent) in anhydrous dichloromethane or THF, add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 5-bromo-1H-benzo[d]imidazole cluster_step2 Step 2: N-Boc Protection start1 4-bromo-o-phenylenediamine + Formic Acid react1 Reflux start1->react1 precipitate1 Precipitation with NaOH react1->precipitate1 purify1 Recrystallization precipitate1->purify1 product1 5-bromo-1H-benzo[d]imidazole purify1->product1 start2 5-bromo-1H-benzo[d]imidazole + Boc₂O, DMAP product1->start2 Intermediate react2 Stir at RT start2->react2 workup2 Workup (Wash, Dry) react2->workup2 purify2 Column Chromatography workup2->purify2 product2 This compound purify2->product2

Proposed two-step synthesis workflow.

Biological Significance and Potential Applications

While no specific biological data for this compound has been found, the benzimidazole scaffold is a well-established pharmacophore in drug discovery. The tert-butoxycarbonyl (Boc) protecting group makes this compound a valuable building block for creating a diverse library of substituted benzimidazoles for biological screening.

Derivatives of benzimidazole have been shown to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Many benzimidazole derivatives have demonstrated potent anticancer properties. Their mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as topoisomerase I, or interference with microtubule polymerization.

  • Antifungal and Antimicrobial Activity: The benzimidazole core is present in several commercially available antifungal and anthelmintic drugs. These compounds often work by disrupting cellular processes specific to the pathogens.[3][4]

  • Enzyme Inhibition: Substituted benzimidazoles have been developed as inhibitors for various enzymes, including soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), which are involved in inflammatory pathways.

The bromine atom at the 5-position of the benzimidazole ring serves as a versatile handle for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel benzimidazole derivatives.

BenzimidazoleMoA cluster_drug Benzimidazole Derivative cluster_targets Potential Cellular Targets cluster_effects Cellular Effects drug Substituted Benzimidazole dna DNA (Minor Groove Binding) drug->dna Inhibits replication topo Topoisomerase I drug->topo Inhibits activity tubulin Tubulin Polymerization drug->tubulin Disrupts cytoskeleton enzymes Other Enzymes (e.g., sEH, FLAP) drug->enzymes Inhibits activity apoptosis Apoptosis dna->apoptosis topo->apoptosis cell_cycle Cell Cycle Arrest tubulin->cell_cycle inflammation Reduced Inflammation enzymes->inflammation

Potential mechanisms of action for benzimidazole derivatives.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. While direct experimental data for this specific compound is sparse, its synthesis is achievable through established methods. The known biological activities of the benzimidazole scaffold provide a strong rationale for its use in the design and synthesis of new drug candidates targeting a range of diseases, including cancer and inflammatory disorders. Further research is warranted to fully characterize the physical, chemical, and biological properties of this compound and its derivatives.

References

The Strategic Role of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate has emerged as a pivotal chemical intermediate in the synthesis of complex heterocyclic molecules, particularly those with significant biological activity. The strategic placement of the bromine atom at the 5-position and the tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen makes this compound a versatile scaffold for a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, applications in key chemical transformations, and its role in the development of targeted therapeutics, with a focus on kinase inhibitors.

Core Properties and Synthesis

This compound is a solid compound with a molecular weight of 297.15 g/mol and the chemical formula C₁₂H₁₃BrN₂O₂.[1] The Boc group serves as a crucial protecting group for the N-H functionality of the benzimidazole ring, preventing unwanted side reactions and allowing for selective functionalization at the C5-position.[1]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the benzimidazole ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of diverse molecular architectures. This section details the application of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many pharmaceutical agents. The coupling of this compound with various aryl or heteroaryl boronic acids or esters allows for the introduction of diverse aromatic systems at the 5-position of the benzimidazole core.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) is taken in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). The reaction vessel is degassed and purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated to a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is subjected to an aqueous workup, extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling Reactions

EntryArylboronic Acid/EsterPalladium CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O901680-90
3Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80288
4Pyridine-3-boronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O1101675

Note: Yields are representative and may vary based on the specific substrate and reaction conditions. Data for entries 3 is adapted from a similar indole substrate.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Reactants This compound + Arylboronic Acid/Ester + Palladium Catalyst + Base Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Solvent Solvent (e.g., 1,4-Dioxane/H₂O) Solvent->Reaction_Setup Heating Heating (80-120 °C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-1H-benzo[d]imidazole Derivative Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction provides a direct route to synthesize arylamines by coupling an aryl halide with a primary or secondary amine. Applying this methodology to this compound enables the synthesis of 5-amino-benzimidazole derivatives, which are important pharmacophores in many biologically active molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.) is suspended in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane. The reaction vessel is sealed and heated under an inert atmosphere at a temperature between 80 °C and 110 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Table 2: Representative Quantitative Data for Buchwald-Hartwig Amination

EntryAminePalladium PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃XantphosNaOtBuToluene100880-90
2MorpholinePd(OAc)₂BINAPCs₂CO₃1,4-Dioxane1101275-85
3PiperidinePd₂(dba)₃DavePhosK₃PO₄Toluene901082-92
4n-ButylaminePd(OAc)₂cataCXium ANaOtBu1,4-Dioxane100688-98

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex R'₂NH, Base PdII_Amine Ar-Pd(II)-NHR'(L₂) Ligand_Ex->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Product Ar-NHR' Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental for introducing alkynyl moieties onto the benzimidazole scaffold, which are valuable handles for further transformations or as key structural elements in conjugated materials and biologically active compounds.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equiv.), a copper(I) salt such as CuI (0.1 equiv.), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.), are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The crude product is purified by column chromatography.

Table 3: Representative Quantitative Data for Sonogashira Coupling Reactions

EntryAlkynePalladium CatalystCopper(I) SaltBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF60685-95
2TrimethylsilylacetylenePd(PPh₃)₄CuIDIPADMF70890
31-HexynePd(OAc)₂/XPhosCuICs₂CO₃Toluene801282
4Propargyl alcoholPdCl₂(dppf)CuIEt₃NAcetonitrile501078

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Application in the Synthesis of Kinase Inhibitors: A Case Study of FLT3 Inhibitors

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. One important target is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene are one of the most common genetic alterations in acute myeloid leukemia (AML).

While a direct synthesis of a specific, marketed FLT3 inhibitor from this compound is not explicitly detailed in publicly available literature, the strategic importance of this intermediate can be illustrated through a hypothetical synthetic workflow towards a key structural motif found in potent FLT3 inhibitors like Quizartinib (AC220).

Hypothetical Workflow for the Synthesis of a FLT3 Inhibitor Precursor

This workflow demonstrates how this compound could be utilized in a multi-step synthesis to generate a key precursor for a FLT3 inhibitor.

FLT3_Inhibitor_Workflow Start tert-Butyl 5-bromo-1H- benzo[d]imidazole-1-carboxylate Suzuki Suzuki-Miyaura Coupling (with a substituted arylboronic acid) Start->Suzuki Intermediate1 5-Aryl-1-(Boc)-benzimidazole Suzuki->Intermediate1 Deprotection Boc Deprotection (e.g., TFA/DCM) Intermediate1->Deprotection Intermediate2 5-Aryl-1H-benzimidazole Deprotection->Intermediate2 Functionalization Further Functionalization (e.g., N-alkylation) Intermediate2->Functionalization Precursor FLT3 Inhibitor Precursor Functionalization->Precursor

Caption: Hypothetical synthetic workflow towards a FLT3 inhibitor precursor.

FLT3 Signaling Pathway and Mechanism of Inhibition

Understanding the biological target is crucial for rational drug design. The FLT3 signaling pathway is a key driver of cell proliferation and survival in certain leukemias.

FLT3 Signaling Pathway

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Activates Quizartinib Quizartinib (FLT3 Inhibitor) Quizartinib->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

Upon binding of its ligand, the FLT3 receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5 pathways. These pathways ultimately promote cell proliferation and inhibit apoptosis. In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled cell growth.

FLT3 inhibitors, such as Quizartinib, are designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and subsequent activation. This blockade of the upstream signaling event effectively shuts down the downstream pro-survival pathways, leading to the inhibition of leukemic cell proliferation and the induction of apoptosis.

Conclusion

This compound is a highly valuable and versatile chemical intermediate for the synthesis of complex, biologically active benzimidazole derivatives. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse molecular libraries for drug discovery. The strategic application of this intermediate in the synthesis of kinase inhibitors, particularly those targeting the FLT3 signaling pathway, underscores its importance in the development of targeted cancer therapies. The experimental protocols and workflows presented in this guide offer a foundational understanding for researchers and scientists working in the field of medicinal chemistry and drug development.

References

The Sentinel of Synthesis: A Technical Guide to the Boc Protecting Group in Benzimidazole Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, prized for its robustness under a variety of reaction conditions and its facile removal under mild acidic conditions. This technical guide provides an in-depth exploration of the strategic application of the Boc group in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry due to its prevalence in a wide array of bioactive compounds. This document will delve into the mechanisms of protection and deprotection, provide detailed experimental protocols, and present quantitative data to inform synthetic strategy and optimization.

The Core Principle: Strategic Use of the Boc Group in Benzimidazole Synthesis

The primary utility of the Boc group in benzimidazole synthesis lies in its ability to temporarily mask one of the nucleophilic nitrogen atoms of an o-phenylenediamine precursor. This strategy allows for selective functionalization and prevents undesired side reactions, enabling the construction of complex and specifically substituted benzimidazole derivatives.

The general workflow for utilizing the Boc protecting group in benzimidazole synthesis can be visualized as a multi-stage process, starting from the protection of the diamine, followed by cyclization and potential further modifications before the final deprotection to reveal the target benzimidazole.

G cluster_0 Protecting Group Strategy cluster_1 Benzimidazole Formation cluster_2 Functionalization (Optional) cluster_3 Deprotection A o-Phenylenediamine B Mono-Boc Protection A->B (Boc)2O, Base C N-Boc-o-phenylenediamine B->C D Cyclization C->D Aldehyde/Carboxylic Acid E N-Boc-Benzimidazole D->E F N-Alkylation / C-H Functionalization E->F G Functionalized N-Boc-Benzimidazole F->G H Boc Deprotection G->H Acid I Final Benzimidazole Derivative H->I

Caption: General workflow for benzimidazole synthesis using a Boc protecting group strategy.

Boc Protection of o-Phenylenediamines

The introduction of the Boc group onto one of the amino groups of o-phenylenediamine is a critical first step. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[1]

Mechanism of Boc Protection

The lone pair of the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the Boc anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, with the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the protonated amine to yield the final N-Boc protected product.

G Amine R-NH2 Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)2O Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Collapse Byproducts t-BuOH + CO2 Intermediate->Byproducts Decomposition of Leaving Group

Caption: Simplified mechanism of amine protection with (Boc)₂O.

Quantitative Data for Mono-Boc Protection of Diamines

The selective mono-protection of diamines can be challenging due to the potential for di-protection. However, careful control of stoichiometry and reaction conditions can afford high yields of the desired mono-Boc product.

SubstrateBaseSolventTime (h)Yield (%)Reference
EthylenediamineHCl (pre-treatment)Methanol/Water1-[2]
o-Phenylenediamine-Dichloromethane--[3]
Substituted DiaminesMe₃SiCl (pre-treatment)Methanol/Water166-95
Experimental Protocol: Mono-Boc Protection of o-Phenylenediamine

Materials:

  • o-Phenylenediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (anhydrous)

  • Chlorotrimethylsilane (Me₃SiCl)

  • Water

  • Sodium hydroxide (2N)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in anhydrous methanol at 0°C with stirring.

  • Slowly add freshly distilled Me₃SiCl (1 equivalent) dropwise. A precipitate may form.

  • Allow the mixture to warm to room temperature.

  • Add water (approximately 1 mL per gram of diamine), followed by a solution of (Boc)₂O (1 equivalent) in methanol.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Dilute the mixture with water and wash with diethyl ether to remove any di-Boc by-product.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the mono-Boc protected o-phenylenediamine.

Benzimidazole Synthesis via Ugi/De-Boc/Cyclization Strategy

A powerful application of the Boc group is in the Ugi four-component reaction (Ugi-4CC) to generate benzimidazoles. This method utilizes a Boc-protected aminophenylisocyanide, which, after the Ugi reaction, undergoes an acid-mediated deprotection and subsequent cyclization to form the benzimidazole ring.[4]

G cluster_0 Ugi 4-Component Reaction cluster_1 Deprotection & Cyclization A Aldehyde/Ketone E Ugi Product (Boc-protected) A->E B Amine B->E C Carboxylic Acid C->E D 2-(N-Boc-amino)- -phenylisocyanide D->E F Acid Treatment (e.g., TFA) E->F G Benzimidazole Product F->G Microwave Irradiation

Caption: Workflow for benzimidazole synthesis via the Ugi/de-Boc/cyclization strategy.

Quantitative Data for Ugi/De-Boc/Cyclization
AldehydeAmineCarboxylic AcidOverall Yield (%)Reference
Various aromaticVariousVariousGood to Excellent[4]
Experimental Protocol: Two-Step Benzimidazole Synthesis

Materials:

  • Aldehyde (0.50 mmol)

  • Amine (e.g., p-toluidine) (0.50 mmol)

  • Carboxylic acid (e.g., acetic acid) (0.50 mmol)

  • 2-(N-Boc-amino)-phenylisocyanide (0.50 mmol)

  • Methanol (1 mL)

  • 10% Trifluoroacetic acid in 1,2-dichloroethane (TFA/DCE) (3 mL)

Procedure:

  • Stir a solution of the aldehyde and amine in methanol at room temperature for 10 minutes.

  • Add the carboxylic acid and 2-(N-Boc-amino)-phenylisocyanide to the mixture.

  • Stir the reaction at room temperature overnight, monitoring by TLC.

  • Once the isocyanide is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in 10% TFA/DCE.

  • Subject the solution to microwave irradiation at 100°C for 10-15 minutes.

  • Purify the resulting benzimidazole derivative by column chromatography.[4]

Further Functionalization of N-Boc-Benzimidazoles

Once the N-Boc-benzimidazole core is formed, the Boc group can serve to protect the imidazole nitrogen during further functionalization of the molecule, such as N-alkylation of the other benzimidazole nitrogen or C-H functionalization of the benzene ring.

N-Alkylation

The N-alkylation of benzimidazoles is a common strategy to introduce diverse substituents. Using an N-Boc-protected benzimidazole can direct the alkylation to the unprotected nitrogen atom.

Quantitative Data for N-Alkylation of Benzimidazoles (General):

| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Alkyl Halide | K₂CO₃ | DMF | 3-8 | High |[5] | | Ketonic Mannich Bases | - | Ethanol/Water | 1 | Good |[6] |

Experimental Protocol: N-Alkylation of a Benzimidazole (General):

Materials:

  • Benzimidazole derivative

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the benzimidazole in DMF, add K₂CO₃.

  • Add the alkyl halide and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[1]

Boc Deprotection of Benzimidazoles

The final step in this synthetic strategy is the removal of the Boc protecting group to unveil the free amine on the benzimidazole core. This is typically achieved under acidic conditions.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to give the free amine.

G BocProtected R-NH-Boc Protonated Protonated Intermediate BocProtected->Protonated H+ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Cleavage tBu_CO2 t-Butyl Cation + CO2 Protonated->tBu_CO2 Cleavage Amine R-NH2 CarbamicAcid->Amine Decarboxylation

References

Foundational Research on Brominated Benzimidazole Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning brominated benzimidazole carboxylates. It covers synthetic methodologies, quantitative biological activity data, and insights into the mechanisms of action, with a focus on anticancer and antimicrobial applications. The benzimidazole scaffold, being isosteric to natural purines, is a privileged structure in medicinal chemistry, and the incorporation of bromine atoms and carboxylate groups can significantly modulate the physicochemical and pharmacological properties of these derivatives.[1][2][3][4]

Synthesis of Brominated Benzimidazole Carboxylates

The synthesis of the benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5] For brominated benzimidazole carboxylates, this typically involves starting with a brominated o-phenylenediamine and a dicarboxylic acid derivative.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a target brominated benzimidazole carboxylate, starting from a brominated o-phenylenediamine.

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product & Analysis A Brominated o-phenylenediamine C Condensation & Cyclization A->C B Dicarboxylic Acid Derivative (e.g., Ethyl Oxalyl Monochloride) B->C D Neutralization C->D Reaction Mixture E Extraction D->E Aqueous Mixture F Purification (Column Chromatography) E->F Crude Product G Brominated Benzimidazole Carboxylate F->G Pure Product H Characterization (NMR, MS, IR) G->H

Caption: General workflow for the synthesis of brominated benzimidazole carboxylates.

Detailed Experimental Protocol: Synthesis of Ethyl 5-Bromo-1H-benzimidazole-2-carboxylate

This protocol is a representative method adapted from general procedures for the synthesis of benzimidazole carboxylates.[2][3]

Materials:

  • 4-Bromo-1,2-phenylenediamine

  • Ethyl oxalyl monochloride

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 mmol) in N,N-Dimethylformamide (DMF, 10 mL).

  • Condensation: Cool the solution in an ice bath. Slowly add ethyl oxalyl monochloride (1.1 mmol) to the stirred solution.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine solution (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to afford the pure ethyl 5-bromo-1H-benzimidazole-2-carboxylate.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity

Brominated benzimidazole carboxylates have been investigated for a range of biological activities, primarily as anticancer and antimicrobial agents. The presence of the bromine atom often enhances the biological potency of the compounds.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of benzimidazole derivatives against various cancer cell lines. The data below summarizes the 50% inhibitory concentration (IC₅₀) values for selected brominated and carboxylate-containing benzimidazole compounds.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Brominated Benzimidazoles
6-(4-Bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide (Selumetinib)Various Cancer LinesMEK1/MEK2 Inhibitor[1]
2-(5-Bromo-2-hydroxy)phenyl-1H-benzimidazoleVarious Cancer LinesPotent Activity[3]
Benzimidazole Carboxylates
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate (MBIC)Breast Cancer (MCF-7)Potent Activity[2]
Benzimidazole-2-carboxylic acid derivativesBreast Cancer (MCF-7)10 - 740[6]
2-Styryl-benzoyl-1H-benzimidazolesProstate, Cervical, Bone, Lung0.096 - 0.63[3]
Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been extensively studied. The minimum inhibitory concentration (MIC) is a key measure of efficacy against various pathogens.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Brominated Benzimidazoles
5-Bromo-2-(R)-aminoalkyl-1-H-benzimidazoleS. aureus (MRSA)32 - 64[7]
5-Bromo-2-methanthiol benzimidazole derivativeGram-positive bacteria32 - 64[8]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleC. albicans3.9
Benzimidazole Carboxylates
2-Carboxylic acid benzimidazole (5-Br substituted)Candida parapsilosis0.98

Mechanisms of Action

The biological effects of benzimidazole derivatives are exerted through various mechanisms, including the modulation of key cellular signaling pathways that are often dysregulated in diseases like cancer.

ROS-Dependent JNK Signaling Pathway in Apoptosis

Certain benzimidazole derivatives, particularly those with electron-withdrawing groups, can induce the generation of reactive oxygen species (ROS) within cancer cells. This leads to oxidative stress and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis (programmed cell death).[9][10][11][12][13]

G cluster_drug Drug Action cluster_cell Cellular Response Drug Brominated Benzimidazole Carboxylate ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Induces JNK JNK Activation ROS->JNK Activates Mito Mitochondrial Dysfunction JNK->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Releases Cytochrome c Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: ROS-dependent JNK signaling pathway leading to apoptosis induced by benzimidazoles.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15][16][17] Dysregulation of this pathway is a hallmark of many cancers. Some benzimidazole derivatives have been shown to interfere with this pathway, often by inhibiting key kinases like Raf or MEK, thereby suppressing uncontrolled cell growth.[14][18]

G cluster_pathway MAPK/ERK Pathway cluster_inhibition Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Drug Benzimidazole Derivatives Drug->Raf Inhibits Drug->MEK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by benzimidazole derivatives.

Conclusion

Brominated benzimidazole carboxylates represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of the benzimidazole core allows for extensive structure-activity relationship (SAR) studies, where the strategic placement of bromo and carboxylate functionalities can be optimized to enhance potency and selectivity. Future research should focus on elucidating the specific molecular targets and further exploring the therapeutic potential of these versatile scaffolds.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds, exhibiting antimicrobial, antiviral, and central nervous system activities. The functionalization of the benzimidazole core is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl structures.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate . The tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen enhances the substrate's stability and solubility while preventing side reactions, making it an excellent building block for targeted library synthesis. The bromine atom at the 5-position serves as a versatile handle for the introduction of various aryl and heteroaryl substituents.

Reaction Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a boronic acid derivative (in the presence of a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially with nitrogen-containing heterocycles that can potentially coordinate to the palladium catalyst and inhibit its activity.[1]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for the Suzuki-Miyaura coupling of N-protected bromo-benzimidazole and related N-heterocyclic derivatives with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions using this compound.

Table 1: General Reagents and Conditions for Suzuki-Miyaura Coupling

ComponentDescriptionTypical Range/Examples
Aryl HalideThis compound1.0 equivalent
Boronic AcidVarious aryl or heteroaryl boronic acids1.2 - 2.0 equivalents
Palladium CatalystSource of Pd(0) for the catalytic cyclePd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄ (2-5 mol%)
LigandStabilizes the palladium center and facilitates the reactionSPhos, XPhos, PPh₃ (4-10 mol%)
BaseActivates the boronic acid for transmetalationK₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equivalents)
Solvent SystemSolubilizes reactants and facilitates heat transfer1,4-Dioxane/H₂O, DME, Toluene/H₂O
TemperatureAffects reaction rate80 - 110 °C
Reaction TimeDuration to reach completion2 - 24 hours

Table 2: Exemplary Suzuki-Miyaura Coupling Reactions with Related Heterocycles

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802High
22-Bromo-benzimidazolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O904N/A
33-Chloroindazole5-Indole boronic acidPd source (2)Ligand (3)K₃PO₄Dioxane/H₂O10015Good
44-Bromotoluenetert-Butyl carbazatePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1001885

Note: Yields are cited from literature for related but not identical substrates and should be considered as a general guide.[2][3][4][5]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Reaction Setup
  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 297.15 mg), the desired arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg), to the flask.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Using a syringe, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture.

  • Degas the resulting solution by bubbling the inert gas through it for 10-15 minutes.

Reaction Execution and Monitoring
  • Lower the flask into a preheated oil bath or heating mantle set to 90 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

Work-up and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1H-benzo[d]imidazole-1-carboxylate derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Coupled Product) F->G ArX Ar-X ArX->B RBOH2 R-B(OH)₂ RBOH2->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup: - Add Reactants & Base - Add Catalyst - Add Solvents start->setup degas Degas Mixture (Inert Atmosphere) setup->degas heat Heat Reaction (e.g., 90°C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-1H-benzo[d]imidazole derivatives from this compound. The protocols and data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel benzimidazole derivatives for biological evaluation. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity.

References

Application Notes and Protocols for the Heck Reaction of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the arylation and vinylation of alkenes. This methodology is of significant importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures from readily available starting materials. This document provides detailed application notes and a protocol for the Heck reaction of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The benzimidazole scaffold is a privileged structure in numerous pharmaceuticals, and its functionalization via cross-coupling reactions is a critical step in the development of new therapeutic agents.

The protocol herein is based on established conditions for the Heck reaction of structurally similar N-Boc protected bromo-heterocycles, such as N-Boc-bromoindazoles. It is important to note that the N-Boc protecting group can be susceptible to cleavage under certain Heck reaction conditions, particularly at elevated temperatures or with specific bases. Therefore, careful monitoring of the reaction is recommended.

Reaction Principle

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and subsequently inserts into the palladium-carbon bond.

  • β-Hydride Elimination: A β-hydrogen from the newly formed alkyl-palladium intermediate is eliminated, forming the desired substituted alkene product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated by reductive elimination in the presence of a base.

Data Presentation: Representative Heck Reaction Conditions

The following table summarizes typical reaction conditions for the Heck coupling of N-Boc protected bromo-heterocycles with various alkenes, providing a basis for the optimization of the reaction with this compound.

EntryAryl BromideAlkenePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1N-Boc-3-bromoindazolen-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)TEA (1.2)N/A (Ball-milling)N/A1.570 (de-Boc)[1]
25-Bromoindolen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020~97General
3Aryl Bromiden-Butyl acrylatePd(dba)₂ (0.5)Phosphine-Imidazolium Salt (0.5)Cs₂CO₃ (2)DMAc120<3>95General
4Aryl BromideStyrenePd-complex 6 (2)Imidazole-based SPOK₂CO₃ (2)DMF601292[2]

Note: Yield for entry 1 corresponds to the de-protected product, highlighting the potential lability of the Boc group under these specific conditions.

Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate

This protocol provides a general procedure for the Heck reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and desired outcomes.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Dioxane)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), Palladium(II) acetate (2-5 mol%), and Triphenylphosphine (4-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., DMF, 5-10 mL per mmol of aryl bromide). Then, add the base (e.g., Triethylamine, 1.5 equiv. or Potassium Carbonate, 2.0 equiv.) followed by the alkene (e.g., n-Butyl acrylate, 1.2-1.5 equiv.).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir at a temperature ranging from 80 °C to 120 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to 24 hours depending on the reactivity of the substrates and the chosen conditions. Be mindful of potential Boc-group deprotection, which can be observed by the appearance of a more polar spot on TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Heck product.

Mandatory Visualizations

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Weigh Reagents: - Aryl Bromide - Pd Catalyst - Ligand - Base inert Establish Inert Atmosphere (Ar/N₂) start->inert add_solvent Add Anhydrous, Degassed Solvent add_alkene Add Alkene add_solvent->add_alkene heat Heat and Stir (80-120 °C) add_alkene->heat inert->add_solvent monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench and Aqueous Workup cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Characterize Product (NMR, MS)

Caption: General experimental workflow for the Heck reaction.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition alkene_complex [Ar-Pd(II)-alkene(L₂)]⁺X⁻ pd_complex->alkene_complex Alkene Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)-X(L₂) alkene_complex->insertion_product Migratory Insertion product_complex [HPd(II)L₂]⁺X⁻ insertion_product->product_complex β-Hydride Elimination product Product insertion_product->product product_complex->pd0 Reductive Elimination base_h Base-H⁺X⁻ product_complex->base_h aryl_halide Ar-X aryl_halide->pd_complex alkene Alkene alkene->alkene_complex base Base base->pd0

Caption: Simplified catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate. This reaction is a key transformation for the synthesis of a diverse range of 5-amino-1H-benzo[d]imidazole derivatives, which are important scaffolds in medicinal chemistry and drug discovery.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals and complex organic molecules due to its broad substrate scope and functional group tolerance.[2] The tert-butyl carbamate (Boc) protecting group on the benzimidazole nitrogen allows for controlled and selective amination at the C5 position. Subsequent deprotection of the Boc group can readily provide the free N-H benzimidazole.

Reaction Principle

The reaction proceeds via a palladium-catalyzed cycle involving a Pd(0)/Pd(II) manifold. The key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the active Pd(0) catalyst.[2][3][4] The choice of ligand, base, and solvent is crucial for the success and efficiency of the reaction.[2]

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on protocols for structurally similar heteroaryl bromides.[5][6][7]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene1001285-95
2MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Dioxane100880-90
3n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (2)THF801675-85
4BenzylaminePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Toluene1101280-90
5IndolePd₂(dba)₃ (2)tBuBrettPhos (4)LHMDS (2.2)THF801670-80

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity.

Protocol 1: Amination with Aniline

This protocol describes a general procedure for the coupling of this compound with aniline.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by aniline.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Amination with a Secondary Aliphatic Amine (e.g., Morpholine)

This protocol is optimized for the coupling with cyclic secondary amines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ and RuPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and stir for 10 minutes at room temperature to form the pre-catalyst.

  • In a separate Schlenk tube, add this compound and NaOtBu.

  • Evacuate and backfill this tube with argon three times.

  • Add the pre-catalyst solution to the second tube via syringe, followed by the addition of morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Buchwald_Hartwig_Workflow reagents 1. Reagent Preparation - Aryl Bromide - Amine - Catalyst & Ligand - Base setup 2. Reaction Setup - Inert Atmosphere - Anhydrous Solvent reagents->setup Add to Schlenk tube reaction 3. Reaction - Heating & Stirring - Monitoring (TLC/LC-MS) setup->reaction workup 4. Work-up - Quenching - Extraction reaction->workup purification 5. Purification - Column Chromatography workup->purification product 6. Final Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Amido Palladium Amido Complex OxAdd->Amido + HNR'R'' - HX (via Base) Amido->Pd0 Product Product (Ar-NR'R'') Amido->Product Reductive Elimination ArBr Ar-Br Amine HNR'R'' Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: The Strategic Use of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous biologically active compounds, including a significant number of kinase inhibitors. Its ability to form key hydrogen bonding interactions with the hinge region of kinase active sites makes it an attractive starting point for inhibitor design. The targeted functionalization of the benzimidazole ring is a critical strategy in developing potent and selective kinase inhibitors.

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate is a versatile and highly valuable building block in this context. The bromine atom at the 5-position serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies. Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen provides regiochemical control during synthesis, ensuring that subsequent reactions occur at the desired positions.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a clinical candidate kinase inhibitor, GSK2982772, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).

Key Application: Synthesis of GSK2982772, a RIPK1 Kinase Inhibitor

GSK2982772 is a first-in-class clinical candidate RIPK1 inhibitor that has been investigated for the treatment of inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[1][2] RIPK1 is a key mediator of inflammation and necroptosis, a form of programmed cell death.[3] The synthesis of GSK2982772 showcases the strategic utility of this compound as a core building block.

Signaling Pathway of RIPK1 Inhibition

The activation of Tumor Necrosis Factor Receptor 1 (TNFR1) by its ligand, TNFα, can trigger a signaling cascade that leads to either cell survival and inflammation via NF-κB activation or programmed cell death through apoptosis or necroptosis. RIPK1 is a critical node in this pathway. In the necroptosis pathway, the kinase activity of RIPK1 is essential for the formation of the necrosome, a protein complex that includes RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein.[4][5] Phosphorylation of MLKL by RIPK3 leads to its oligomerization and translocation to the plasma membrane, causing membrane disruption and inflammatory cell death.[5] GSK2982772 acts as an ATP-competitive inhibitor of RIPK1, blocking its kinase activity and thereby inhibiting the formation of the necrosome and subsequent necroptotic cell death and inflammation.[6][7]

RIPK1_Signaling_Pathway cluster_complexII Necrosome Formation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs) TNFR1->ComplexI NFkB NF-κB Activation (Survival & Inflammation) ComplexI->NFkB RIPK1 RIPK1 ComplexI->RIPK1 recruits ComplexII Complex II (Necrosome) RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis & Inflammation pMLKL->Necroptosis GSK2982772 GSK2982772 GSK2982772->RIPK1 inhibits

Caption: RIPK1 signaling pathway and the inhibitory action of GSK2982772.

Experimental Protocols

The synthesis of GSK2982772 from this compound involves a multi-step process, including a Suzuki coupling, Boc deprotection, and a final amide bond formation.

Synthetic Workflow Overview

Synthesis_Workflow start This compound reaction1 Suzuki Coupling start->reaction1 reagent1 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid reagent1->reaction1 intermediate1 tert-Butyl 5-(2-amino-4-(trifluoromethyl)pyridin-5-yl)-1H-benzo[d]imidazole-1-carboxylate reaction2 Boc Deprotection intermediate1->reaction2 intermediate2 5-(2-Amino-4-(trifluoromethyl)pyridin-5-yl)-1H-benzo[d]imidazole reaction3 Amide Coupling intermediate2->reaction3 reagent2 5-Benzyl-4H-1,2,4-triazole-3-carbonyl chloride reagent2->reaction3 final_product GSK2982772 reaction1->intermediate1 reaction2->intermediate2 reaction3->final_product

Caption: Synthetic workflow for GSK2982772.
Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an appropriately substituted boronic acid.

Materials:

  • This compound

  • 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq), 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (1.2 eq), potassium phosphate (3.0 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add palladium(II) acetate (0.02 eq).

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, tert-Butyl 5-(2-amino-4-(trifluoromethyl)pyridin-5-yl)-1H-benzo[d]imidazole-1-carboxylate, by column chromatography on silica gel.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the benzimidazole nitrogen.

Materials:

  • tert-Butyl 5-(2-amino-4-(trifluoromethyl)pyridin-5-yl)-1H-benzo[d]imidazole-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected intermediate in dichloromethane.

  • Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.

  • Stir the mixture for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-(2-Amino-4-(trifluoromethyl)pyridin-5-yl)-1H-benzo[d]imidazole.

Protocol 3: Amide Coupling

This protocol describes the final amide bond formation to yield GSK2982772.

Materials:

  • 5-(2-Amino-4-(trifluoromethyl)pyridin-5-yl)-1H-benzo[d]imidazole

  • 5-Benzyl-4H-1,2,4-triazole-3-carbonyl chloride (or the corresponding carboxylic acid with a coupling agent like HATU)

  • A suitable base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)

Procedure:

  • Dissolve 5-(2-Amino-4-(trifluoromethyl)pyridin-5-yl)-1H-benzo[d]imidazole in the anhydrous solvent.

  • Add the base (e.g., DIPEA, 2.0 eq).

  • Slowly add a solution of 5-Benzyl-4H-1,2,4-triazole-3-carbonyl chloride in the same solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, GSK2982772, by column chromatography or recrystallization.

Quantitative Data

The following tables summarize the biological activity of GSK2982772.

Table 1: In Vitro Potency of GSK2982772 against RIPK1

Enzyme SourceAssay TypeIC₅₀ (nM)
Human RIPK1ADP-Glo16
Monkey RIPK1ADP-Glo20
Mouse RIPK1ADP-Glo2,500

Data sourced from MedchemExpress and Cayman Chemical.[6][7]

Table 2: Cellular Activity of GSK2982772

Cell LineAssayStimulusIC₅₀ (nM)
U937 (Human)Necrotic Cell DeathTNF-α + QVD-OPh6.3
L929 (Murine)Necrotic Cell DeathTNF-α + QVD-OPh1,300

Data sourced from Cayman Chemical.[6]

Table 3: Kinase Selectivity of GSK2982772

Kinase PanelConcentration of GSK2982772Selectivity
339 Kinases10 µM>10,000-fold selective for RIPK1

Data sourced from Cayman Chemical and MedchemExpress.[6][7]

Conclusion

This compound is a strategic and enabling building block for the synthesis of complex kinase inhibitors. Its utility is exemplified in the synthesis of the clinical candidate RIPK1 inhibitor, GSK2982772. The bromine handle allows for the crucial introduction of the pyridine moiety via Suzuki coupling, while the Boc protecting group ensures synthetic control. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development, highlighting a clear pathway for the utilization of this versatile intermediate in the creation of novel therapeutics targeting kinase-mediated diseases.

References

Application Notes and Protocols: Tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. In the realm of antiviral research, benzimidazole derivatives have emerged as potent inhibitors of various viral targets. Tert-butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate is a key starting material in the synthesis of these antiviral agents. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the imidazole nitrogen, enabling selective functionalization, while the bromo-substituent at the 5-position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions. This document provides detailed application notes and protocols for the use of this versatile building block in the development of novel antiviral drugs, with a focus on inhibitors of Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).

Rationale for Use in Antiviral Drug Discovery

The benzimidazole core can be elaborated with various substituents to optimize its interaction with viral proteins. The 5-position of the benzimidazole ring, where the bromine atom is located in the title compound, is a common site for modification to enhance antiviral potency and selectivity. The Boc protecting group allows for precise chemical manipulations at other positions before its removal under acidic conditions to yield the final active compound.

Target Viruses and Mechanisms of Action

Benzimidazole derivatives have shown significant activity against a range of viruses. A primary target is the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B) , where these compounds act as non-nucleoside allosteric inhibitors.[1][2] They bind to a specific site on the enzyme, inducing a conformational change that inhibits its function and thereby viral replication. Another important target is the Human Immunodeficiency Virus (HIV) reverse transcriptase (RT) , a key enzyme in the viral life cycle.[1]

Quantitative Data Summary

The following table summarizes the antiviral activity of various benzimidazole derivatives, illustrating the potential of compounds synthesized from this compound.

Compound ClassVirusTargetIC50 / EC50 (µM)Cytotoxicity (CC50 µM)Selectivity Index (SI)Reference
Benzimidazole-based Allosteric InhibitorsHCVNS5B PolymeraseIC50: ~0.25Not specifiedNot specified[1]
1,5-Benzodiazepine AnaloguesHCVNS5B PolymeraseEC50: 5.8Not specifiedNot specifiedNot specified
Benzimidazole DerivativesLassa VirusEnvelope GlycoproteinIC50: 0.00758 - 0.01546>19.35>1251[3]
Benzimidazole-Coumarin ConjugatesHCVNot specifiedEC50: 3.4 - 4.1Not specifiedNot specified[2]
2-ArylbenzimidazolesYellow Fever Virus (YFV)Not specifiedEC50: 1.2 - 1.7Not specifiedNot specifiedNot specified
2-ArylbenzimidazolesZika Virus (ZIKV)Not specifiedEC50: 4.5Not specifiedNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of a 5-Aryl-1H-benzo[d]imidazole Derivative via Suzuki Coupling

This protocol describes a general method for the synthesis of a 5-aryl substituted benzimidazole derivative, a common structural motif in antiviral benzimidazoles, starting from this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Suzuki Coupling:

    • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

    • Add potassium carbonate (2.0 mmol) and a 3:1 mixture of 1,4-dioxane and water (10 mL).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the Boc-protected 5-aryl-1H-benzo[d]imidazole.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate (1.0 mmol) in dichloromethane (10 mL).

    • Add trifluoroacetic acid (5.0 mmol) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final 5-aryl-1H-benzo[d]imidazole derivative.

Protocol 2: Antiviral Activity Assay (HCV Replicon System)

This protocol outlines a cell-based assay to evaluate the anti-HCV activity of a synthesized benzimidazole derivative.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418.

  • Synthesized benzimidazole compound dissolved in DMSO.

  • Positive control (e.g., a known HCV NS5B inhibitor).

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Luciferase assay reagent.

  • 96-well plates.

Procedure:

  • Cell Seeding:

    • Seed the Huh-7 HCV replicon cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized benzimidazole compound and the positive control in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37 °C in a 5% CO2 incubator.

  • Luciferase Assay (Antiviral Activity):

    • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the luciferase activity using a luminometer.

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.

  • Cytotoxicity Assay:

    • In a parallel plate, determine the cell viability using a reagent like CellTiter-Glo®.

    • Measure the luminescence, which is proportional to the amount of ATP and thus cell viability.

    • Calculate the 50% cytotoxic concentration (CC50).

  • Selectivity Index (SI) Calculation:

    • Calculate the SI as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

Visualizations

Antiviral_Drug_Discovery_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization & Preclinical Development Start tert-Butyl 5-bromo-1H- benzo[d]imidazole-1-carboxylate Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Diverse Benzimidazole Derivative Library Coupling->Library Screening High-Throughput Antiviral Screening Library->Screening Hit_ID Hit Identification & Confirmation Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (Potency, Selectivity, PK/PD) SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: Workflow for antiviral drug discovery using the specified starting material.

HCV_NS5B_Inhibition cluster_0 HCV Replication cluster_1 Inhibition Mechanism Viral_RNA Viral RNA Template NS5B NS5B Polymerase Viral_RNA->NS5B New_RNA New Viral RNA NS5B->New_RNA RNA Synthesis Allosteric_Site Inactive_NS5B Inactive NS5B (Conformational Change) NS5B->Inactive_NS5B Induces NTPs Nucleoside Triphosphates (NTPs) NTPs->NS5B Benzimidazole Benzimidazole Inhibitor Benzimidazole->NS5B Binds to No_Replication Replication Blocked Inactive_NS5B->No_Replication

Caption: Allosteric inhibition of HCV NS5B polymerase by benzimidazole derivatives.

References

step-by-step synthesis of benzimidazole derivatives from tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various benzimidazole derivatives starting from the common building block, tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate. The following methods describe palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Cyanation—followed by the deprotection of the tert-butoxycarbonyl (Boc) group to yield the final products. These compounds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.

Introduction

Benzimidazole and its derivatives are a pivotal class of heterocyclic compounds in the field of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. The strategic functionalization of the benzimidazole core allows for the fine-tuning of its biological profile, making the development of efficient synthetic routes to novel derivatives a key area of research.

This application note focuses on the derivatization of the commercially available this compound. The bromo-substituent at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The Boc protecting group on the imidazole nitrogen enhances the stability and solubility of the starting material and can be readily removed under acidic conditions to provide the final N-H benzimidazole derivatives.

Synthetic Pathways Overview

The overall synthetic strategy involves a two-step process: a palladium-catalyzed cross-coupling reaction at the C5-position of the benzimidazole ring, followed by the deprotection of the Boc group. This approach allows for the modular synthesis of a library of benzimidazole derivatives.

G cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Boc-Protected Intermediates cluster_final Final Benzimidazole Derivatives start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald cyanation Cyanation (Cyanide Source) start->cyanation prod_suzuki 5-Aryl/Heteroaryl-1-Boc-benzimidazole suzuki->prod_suzuki prod_buchwald 5-Amino-1-Boc-benzimidazole buchwald->prod_buchwald prod_cyanation 5-Cyano-1-Boc-benzimidazole cyanation->prod_cyanation deprotection Boc Deprotection (TFA or HCl) prod_suzuki->deprotection prod_buchwald->deprotection prod_cyanation->deprotection final_suzuki 5-Aryl/Heteroaryl-1H-benzimidazole deprotection->final_suzuki final_buchwald 5-Amino-1H-benzimidazole deprotection->final_buchwald final_cyanation 5-Cyano-1H-benzimidazole deprotection->final_cyanation

Caption: General synthetic workflow for benzimidazole derivatives.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be anhydrous where necessary. Reagents were purchased from commercial suppliers and used without further purification. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with various aryl or heteroaryl boronic acids or esters.

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid or ester (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), [Pd(dppf)Cl₂] (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary:

EntryAryl Boronic AcidBaseTemp (°C)Time (h)Yield (%)
1Phenylboronic acidK₂CO₃90685
24-Methoxyphenylboronic acidK₂CO₃90688
33-Pyridinylboronic acidCs₂CO₃100875
42-Thiopheneboronic acidK₂CO₃85582

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound with a range of primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos or BrettPhos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and the phosphine ligand (0.04 mmol) to a reaction vessel.

  • Add the chosen solvent (e.g., toluene, 5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Data Summary:

EntryAmineLigandBaseTemp (°C)Time (h)Yield (%)
1MorpholineXantphosNaOtBu1001692
2AnilineBrettPhosCs₂CO₃1102078
3BenzylamineXantphosNaOtBu1001885
4PiperidineXantphosNaOtBu1001690

Protocol 3: Palladium-Catalyzed Cyanation

This protocol details the conversion of the bromo-substituent to a cyano group using a palladium catalyst and a cyanide source.

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂) (0.6 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.1 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd(OAc)₂ (0.05 mmol), and dppf (0.1 mmol).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary:

EntryCyanide SourceCatalystLigandTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(OAc)₂dppf120885

Protocol 4: Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final benzimidazole derivative. Two common methods are provided.

Method A: Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected benzimidazole derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected benzimidazole (1.0 mmol) in DCM (5 mL).

  • Add TFA (5 mL, a 1:1 ratio with DCM) to the solution at room temperature.[1]

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[1]

  • Remove the solvent and excess TFA under reduced pressure.

  • To obtain the free base, dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, then water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

  • To obtain the TFA salt, co-evaporate the residue with toluene or DCM several times to remove residual TFA.[2]

Method B: Hydrochloric Acid (HCl)

Materials:

  • Boc-protected benzimidazole derivative

  • 4M HCl in 1,4-dioxane

  • Methanol or 1,4-Dioxane

Procedure:

  • Dissolve the Boc-protected benzimidazole (1.0 mmol) in a minimal amount of methanol or 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 mL) to the mixture.[3]

  • Stir at room temperature for 2-16 hours, monitoring the reaction progress.[3]

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the benzimidazole derivative.

  • If the free base is desired, neutralize the salt with a suitable base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.

Data Summary (Deprotection):

EntryStarting MaterialDeprotection MethodTime (h)Yield (%)
15-Phenyl-1-Boc-benzimidazoleTFA/DCM2>95
25-Morpholino-1-Boc-benzimidazoleHCl/Dioxane4>95
35-Cyano-1-Boc-benzimidazoleTFA/DCM2>95

Visualization of Experimental Workflows

Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Starting Material, Boronic Acid, Catalyst, and Base B Evacuate and Backfill with Inert Gas A->B C Add Solvents (Dioxane/Water) B->C D Heat to 80-100 °C and Stir (4-12 h) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry, Filter, and Concentrate G->H I Column Chromatography H->I

Caption: Suzuki-Miyaura coupling experimental workflow.
Boc Deprotection (TFA Method) Workflow

G cluster_reaction Deprotection Reaction cluster_isolation Product Isolation cluster_choice Choose Product Form A Dissolve Boc-protected Benzimidazole in DCM B Add TFA (1:1 with DCM) A->B C Stir at Room Temperature (1-4 h) B->C D Remove Volatiles in vacuo C->D E1 Aqueous Workup (NaHCO₃ wash) D->E1 E2 Co-evaporation D->E2 F1 Free Base Product E1->F1 F2 TFA Salt E2->F2

Caption: Boc deprotection workflow using TFA.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate as a key building block. The functionalization of the benzimidazole core is a critical step in the synthesis of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2][3] The protocols outlined below are for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a robust platform for the generation of diverse molecular libraries for drug discovery and development.

Introduction to Benzimidazoles in Drug Discovery

The benzimidazole scaffold is a privileged heterocyclic motif found in a wide range of biologically active compounds and FDA-approved drugs.[4] Its unique structure allows it to mimic purine bases, enabling interaction with various biological targets. Specifically, benzimidazole derivatives have emerged as potent inhibitors of a variety of protein kinases, which are crucial regulators of cell signaling pathways.[1][3] Dysregulation of these pathways is a hallmark of cancer and other diseases, making kinase inhibitors a major focus of modern drug discovery. The ability to functionalize the benzimidazole core at specific positions through cross-coupling reactions is therefore of paramount importance for structure-activity relationship (SAR) studies and the development of novel therapeutics.[2][5]

General Workflow for Synthesis and Screening

The overall process for identifying novel benzimidazole-based kinase inhibitors follows a logical progression from chemical synthesis to biological evaluation.

Experimental Workflow cluster_synthesis Synthesis cluster_screening Screening and Evaluation A tert-Butyl 5-bromo-1H- benzo[d]imidazole-1-carboxylate C Palladium-Catalyzed Cross-Coupling Reaction A->C B Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, MS) D->E F In vitro Kinase Assay (e.g., against Aurora, Tyrosine, Rho Kinases) E->F Submit for Screening G Cell-Based Assays (e.g., Antiproliferative Activity) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I

General workflow for the synthesis and screening of benzimidazole-based kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Data

The following sections provide detailed experimental protocols and representative data for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this compound. The reaction conditions provided are starting points and may require further optimization depending on the specific coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7]

General Reaction Scheme:

Suzuki Reaction Scheme

Experimental Protocol:

To a dry, sealable reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium source like Pd₂(dba)₃ (0.02-0.05 equiv.) and a ligand such as SPhos or XPhos (0.04-0.1 equiv.).[8] Suspend the solids in a suitable solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).[9] Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Seal the vessel and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]

Representative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085-95
24-Methoxyphenylboronic acidPd₂(dba)₃/SPhosCs₂CO₃Toluene11080-90
33-Pyridinylboronic acidPdCl₂(dppf)K₃PO₄DMF12075-85
42-Thiopheneboronic acidPd(OAc)₂/XPhosK₂CO₃Dioxane/H₂O10082-92
Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11]

General Reaction Scheme:

Heck Reaction Scheme

Experimental Protocol:

In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium source such as Pd(OAc)₂ (0.02-0.05 equiv.), and a phosphine ligand like P(o-tolyl)₃ or P(t-Bu)₃ (0.04-0.1 equiv.).[12] Add a base, typically an amine such as triethylamine (Et₃N) or an inorganic base like NaOAc or K₂CO₃ (1.5-2.5 equiv.), and a suitable solvent (e.g., DMF, NMP, or toluene).[13][14] Degas the mixture with an inert gas, seal the tube, and heat to 100-140 °C. Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.[15]

Representative Data for Heck Reaction:

EntryAlkeneCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂/P(o-tolyl)₃Et₃NDMF12070-80
2n-Butyl acrylatePd(OAc)₂/P(t-Bu)₃K₂CO₃NMP14075-85
34-VinylpyridinePdCl₂(PPh₃)₂NaOAcToluene11065-75
4CyclohexenePd(OAc)₂/P(t-Bu)₃Et₃NDMF13050-60
Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16]

General Reaction Scheme:

Sonogashira Reaction Scheme

Experimental Protocol:

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), a copper(I) salt such as CuI (0.05-0.1 equiv.), and a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).[17] Degas the reaction mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C.[18] Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.

Representative Data for Sonogashira Coupling:

EntryAlkynePd CatalystCu(I) SourceBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF6080-90
21-HexynePd(OAc)₂/PPh₃CuIDIPEADMFRT85-95
3TrimethylsilylacetylenePdCl₂(dppf)CuIEt₃NTHF5075-85
4Propargyl alcoholPd(PPh₃)₄CuIDIPEADMF7070-80
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[19][20]

General Reaction Scheme:

Buchwald-Hartwig Reaction Scheme

Experimental Protocol:

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).[21] Add the amine (1.2-1.5 equiv.) and an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane. Seal the reaction vessel and heat to a temperature between 80 °C and 110 °C. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.[22][23]

Representative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃/XantphosNaOtBuToluene10080-90
2MorpholinePd(OAc)₂/BINAPCs₂CO₃Dioxane11085-95
3BenzylaminePd₂(dba)₃/DavePhosK₃PO₄Toluene9075-85
4n-HexylaminePd(OAc)₂/XantphosNaOtBuDioxane10082-92

Application in Kinase Inhibitor Signaling Pathways

Benzimidazole derivatives synthesized via these cross-coupling reactions have been shown to inhibit various protein kinases, thereby modulating key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1][3] A simplified representation of how these inhibitors can function is depicted below.

Kinase Signaling Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Signaling Cascade cluster_cellular_response Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor Benzimidazole-Based Kinase Inhibitor Inhibitor->RTK Inhibits Inhibitor->Raf Inhibits

Simplified kinase signaling pathway and points of inhibition by benzimidazole derivatives.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are highly effective methods for the synthesis of a diverse range of functionalized benzimidazole derivatives. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development, facilitating the generation of novel compounds for biological screening and the advancement of new therapeutic agents. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols: tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate as a key intermediate in the synthesis of novel anticancer agents. This document details the synthetic protocols, quantitative biological data of derived compounds, and the signaling pathways they target.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide spectrum of pharmacological activities, including potent anticancer properties. The strategic functionalization of the benzimidazole scaffold is crucial for the development of targeted and effective therapeutic agents. This compound serves as a versatile and pivotal precursor in this endeavor.

The tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen enhances the solubility and stability of the molecule, while the bromo-substituent at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a diverse array of aryl and heteroaryl moieties, leading to the generation of libraries of novel compounds for anticancer screening. The resulting 5-aryl-1H-benzimidazole derivatives have shown significant promise in targeting various cancer cell lines through multiple mechanisms of action.

Synthetic Workflow

The general synthetic strategy involves a two-step process: the protection of 5-bromo-1H-benzimidazole with a Boc group, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl substituent.

Synthetic Workflow Precursor 5-Bromo-1H-benzimidazole Boc_Protected tert-Butyl 5-bromo-1H- benzo[d]imidazole-1-carboxylate Precursor->Boc_Protected Boc Protection Anticancer_Agent 5-Aryl-1H-benzimidazole (Anticancer Agent) Boc_Protected->Anticancer_Agent Suzuki-Miyaura Coupling Aryl_Boronic_Acid Arylboronic Acid Aryl_Boronic_Acid->Anticancer_Agent Deprotection Deprotection (Optional) Anticancer_Agent->Deprotection

Caption: General synthetic workflow from the precursor to the final anticancer agent.

Experimental Protocols

Protocol 1: Synthesis of this compound (Boc Protection)

This protocol describes the protection of the NH group of 5-bromo-1H-benzimidazole using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • 5-Bromo-1H-benzimidazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-1H-benzimidazole (1.0 eq) in anhydrous THF or DCM.

  • Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2: Synthesis of 5-Aryl-1H-benzimidazole Derivatives (Suzuki-Miyaura Coupling)

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the Boc-protected precursor with various arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand like SPhos) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 5-aryl-1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole derivative.

Note: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) if the unprotected 5-aryl-1H-benzimidazole is the desired final product.

Quantitative Data of Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC₅₀ values) of representative 5-aryl-1H-benzimidazole derivatives synthesized from the title precursor against various human cancer cell lines.

Table 1: Cytotoxic Activity of 5-Aryl-1H-benzimidazole Derivatives

Compound IDAryl Substituent at C5Cancer Cell LineIC₅₀ (µM)[1][2]
BZ-1 4-FluorophenylHOS (Osteosarcoma)1.8
G361 (Melanoma)2.0
MCF-7 (Breast)2.8
K-562 (Leukemia)7.8
BZ-2 4-(Piperidin-1-yl)phenylHepG2 (Liver)0.39 (as carboxylate)
Huh7 (Liver)0.32 (as carboxylate)
BZ-3 Chrysin-linkedMCF-7 (Breast)25.72
BZ-4 3,4,5-TrimethoxyphenylMGC-803 (Gastric)1.02
(with N-sulfonamide)PC-3 (Prostate)5.40
MCF-7 (Breast)2.31

Table 2: Comparison with Standard Chemotherapeutic Drugs

Compound IDCancer Cell LineIC₅₀ (µM)[1]Standard DrugIC₅₀ (µM)[1]
BZ-1 K-5627.8Roscovitine11
BZ-3 MCF-725.725-Fluorouracil78.52
BZ-4 MCF-72.315-Fluorouracil6.82

Signaling Pathways and Mechanisms of Action

5-Aryl-1H-benzimidazole derivatives derived from this compound exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis

These compounds can trigger both intrinsic and extrinsic apoptotic pathways.

Apoptosis Induction Benzimidazole 5-Aryl-1H-benzimidazole Derivatives ROS Increased ROS Production Benzimidazole->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP CytochromeC Cytochrome C Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 5-aryl-1H-benzimidazole derivatives.

Cell Cycle Arrest

Many derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.

Cell Cycle Arrest Benzimidazole 5-Aryl-1H-benzimidazole Derivatives G0G1 G0/G1 Phase Benzimidazole->G0G1 G2M G2/M Phase Benzimidazole->G2M S S Phase Proliferation Cell Proliferation G2M->Proliferation

Caption: Cell cycle arrest at G0/G1 and G2/M phases by 5-aryl-1H-benzimidazole derivatives.

Kinase Inhibition

Certain 5-aryl-1H-benzimidazole derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]

Kinase Inhibition Benzimidazole 5-Aryl-1H-benzimidazole Derivatives EGFR EGFR Benzimidazole->EGFR VEGFR2 VEGFR-2 Benzimidazole->VEGFR2 Downstream Downstream Signaling (Proliferation, Angiogenesis) EGFR->Downstream VEGFR2->Downstream

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important building block. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete Benzimidazole Ring Formation

  • Question: My reaction to form the 5-bromobenzimidazole intermediate from 4-bromo-1,2-phenylenediamine and formic acid is showing low conversion, even after extended reaction times. What are the potential causes and how can I resolve this?

  • Answer: Incomplete cyclization is a common issue in benzimidazole synthesis. Potential causes include insufficient acid catalysis, low reaction temperature, or poor quality of starting materials.

    • Recommended Solutions:

      • Increase Acid Concentration: Ensure a sufficient excess of formic acid is used, as it acts as both a reagent and a solvent. In some cases, the addition of a stronger acid catalyst like hydrochloric acid in catalytic amounts can promote cyclization.

      • Elevate Reaction Temperature: The condensation reaction often requires elevated temperatures to drive the dehydration and subsequent ring closure. Refluxing in formic acid is a common procedure.

      • Starting Material Purity: Verify the purity of the 4-bromo-1,2-phenylenediamine, as impurities can interfere with the reaction.

Issue 2: Formation of Byproducts during N-Boc Protection

  • Question: During the N-Boc protection of 5-bromobenzimidazole with di-tert-butyl dicarbonate (Boc₂O), I am observing the formation of significant byproducts, leading to a complex mixture and low yield of the desired product. What are these byproducts and how can I minimize their formation?

  • Answer: The N-Boc protection of benzimidazoles can sometimes lead to the formation of undesired products. A common byproduct is the di-Boc protected benzimidazole, where both nitrogen atoms of the imidazole ring are protected. Another possibility is the formation of tert-butylated benzimidazole, arising from the tert-butyl cation generated during the reaction.

    • Recommended Solutions:

      • Control Stoichiometry: Use a carefully controlled amount of Boc₂O (typically 1.05-1.2 equivalents) to minimize di-protection.

      • Optimize Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred. Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

      • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and reduce the formation of byproducts.

Issue 3: Difficulties in Product Purification and Isolation

  • Question: I am facing challenges in purifying the final product, this compound, on a large scale. Column chromatography is not practical, and recrystallization attempts have resulted in low recovery. What are my options?

  • Answer: Large-scale purification of moderately polar, solid compounds can be challenging.

    • Recommended Solutions:

      • Slurry Washing: Before attempting recrystallization, washing the crude solid with a solvent in which the desired product has low solubility but the impurities are soluble can be very effective. A mixture of hexanes and ethyl acetate is a good starting point.

      • Optimized Recrystallization: A systematic approach to finding a suitable recrystallization solvent system is crucial. Consider binary solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to fine-tune the solubility. Seeding the supersaturated solution with a small crystal of the pure product can aid in crystallization.

      • Activated Carbon Treatment: If colored impurities are present, treating a solution of the crude product with activated carbon before recrystallization can help to remove them.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the large-scale synthesis of this compound?

A1: While yields can vary depending on the specific conditions and scale, a well-optimized two-step process can be expected to have an overall yield in the range of 60-80%.

Q2: Are there any specific safety precautions I should take during the synthesis?

A2: Yes. 4-bromo-1,2-phenylenediamine can be toxic and should be handled with appropriate personal protective equipment (PPE). Formic acid is corrosive. Di-tert-butyl dicarbonate can decompose upon heating, so it should be stored and handled at the recommended temperature. Always work in a well-ventilated area or a fume hood.

Q3: Can I use an alternative to formic acid for the benzimidazole ring formation?

A3: Yes, other reagents can be used for the cyclization step. For example, condensation with formamidine acetate or triethyl orthoformate under acidic conditions are alternative methods. However, for large-scale synthesis, the use of formic acid is often the most cost-effective approach.

Q4: How can I monitor the progress of the N-Boc protection reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction. The Boc-protected product will be less polar and have a higher Rf value than the starting 5-bromobenzimidazole. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-benzo[d]imidazole

  • To a round-bottom flask equipped with a reflux condenser, add 4-bromo-1,2-phenylenediamine (1.0 eq).

  • Add formic acid (10-15 volumes) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford crude 5-bromo-1H-benzo[d]imidazole.

Protocol 2: Synthesis of this compound

  • To a reaction vessel, add 5-bromo-1H-benzo[d]imidazole (1.0 eq) and a suitable aprotic solvent such as THF or DCM (10 volumes).

  • Add triethylamine (1.5 eq) to the suspension and stir.

  • In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of the reaction solvent.

  • Add the Boc₂O solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by recrystallization or slurry washing as described in the troubleshooting section.

Quantitative Data Summary

ParameterStep 1: Benzimidazole FormationStep 2: N-Boc Protection
Typical Yield 85-95%70-85%
Purity (crude) >90%>85%
Reaction Time 4-6 hours2-4 hours
Reaction Temp. 100-110 °CRoom Temperature

Visualizations

experimental_workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: N-Boc Protection start1 4-bromo-1,2-phenylenediamine + Formic Acid process1 Reflux (100-110 °C) 4-6 hours start1->process1 workup1 Neutralization & Precipitation process1->workup1 product1 5-bromo-1H-benzo[d]imidazole workup1->product1 start2 5-bromo-1H-benzo[d]imidazole + Boc₂O, TEA, THF product1->start2 Intermediate process2 Stir at RT 2-4 hours start2->process2 workup2 Extraction & Purification process2->workup2 product2 This compound workup2->product2

Caption: A general experimental workflow for the two-step synthesis.

Caption: A logical flowchart for troubleshooting common synthesis issues.

Technical Support Center: Optimizing Suzuki Coupling for tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific transformation. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its successful functionalization is key to developing novel therapeutic agents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this specific substrate?

A1: The primary challenges with this compound include:

  • Catalyst Inhibition: Nitrogen-rich heterocycles like benzimidazoles can coordinate to the palladium center, potentially inhibiting the catalyst.[2] While the N-Boc protecting group mitigates this, it's still a consideration.

  • Sluggish Oxidative Addition: The electron-donating nature of the benzimidazole ring system can slow down the initial oxidative addition step of the palladium(0) catalyst to the aryl bromide.[3]

  • Boc Group Lability: The tert-butoxycarbonyl (Boc) protecting group can be sensitive to certain basic conditions or high temperatures, leading to deprotection as a side reaction.[4]

  • Side Reactions: Like many Suzuki couplings, this reaction is susceptible to side reactions such as protodeboronation of the boronic acid and homocoupling of the starting materials.[5]

Q2: Which palladium catalyst and ligand combination is the best starting point?

A2: For challenging heteroaromatic substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient.[3] A more robust starting point involves using a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dppf)Cl₂ with bulky, electron-rich phosphine ligands. Ligands from the Buchwald family, such as SPhos and XPhos, are often highly effective in promoting the difficult oxidative addition and reductive elimination steps.[1][6][7]

Q3: Is a co-solvent like water necessary for this reaction?

A3: While many Suzuki protocols use aqueous bases in solvents like dioxane or THF, it is not always required.[8] The role of water is to help dissolve the inorganic base (like K₃PO₄ or K₂CO₃) and facilitate the transmetalation step. However, for substrates prone to protodeboronation, minimizing water or using anhydrous conditions with a soluble base might be beneficial.[2][9]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted Suzuki coupling is an excellent technique for reducing reaction times and often improving yields, particularly for reactions that are sluggish at lower temperatures.[6] It allows for rapid heating to a precise temperature, which can overcome activation barriers for challenging steps like oxidative addition.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a question-and-answer format.

Problem 1: Low or no yield, with starting material remaining.

  • Question: My reaction is not proceeding, and I recover most of my starting aryl bromide. What could be wrong?

  • Answer: This strongly suggests a problem with the initial oxidative addition step. The C-Br bond is not being activated by the palladium catalyst.

    Possible Causes & Solutions:

    • Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated. Ensure your palladium source is of good quality. If using a Pd(II) source like Pd(OAc)₂, the ligand should help reduce it to Pd(0) in situ, but this can be inefficient. Try using a pre-catalyst like an XPhos Pd G2/G3 or starting with a Pd(0) source like Pd₂(dba)₃.[4][10]

    • Insufficiently Reactive Ligand: The ligand may not be electron-rich enough to promote oxidative addition into the electron-rich benzimidazole system. Switch to a bulkier, more electron-donating ligand like SPhos, XPhos, or RuPhos.[7]

    • Low Temperature: The reaction may require more thermal energy. Cautiously increase the temperature, for instance from 80°C to 100-110°C, especially if using a thermally stable solvent like dioxane or DMF.[11][12]

    • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[3] Ensure your solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[6][11]

Problem 2: The starting material is consumed, but the desired product yield is low.

  • Question: My starting aryl bromide disappears, but I'm not isolating much of my target compound. Where is my product going?

  • Answer: This indicates that the catalytic cycle is initiated, but side reactions are consuming the intermediates or starting materials.

    Possible Causes & Solutions:

    • Protodeboronation: The boronic acid is being hydrolyzed to the corresponding arene before it can transmetalate. This is common with unstable boronic acids or at high temperatures with excess water.[2]

      • Solution: Use the boronic acid in a slight excess (1.2-1.5 equivalents).[1] Consider switching to a more stable boronic ester (e.g., a pinacol ester).[5] Reduce the amount of water in the reaction or switch to an anhydrous solvent system with a base like KF.[13]

    • Dehalogenation: The bromo-group on your benzimidazole is being replaced by a hydrogen atom. This can happen if a hydride source is present.[3]

      • Solution: Ensure your solvents are pure and anhydrous. Screen alternative, non-hydridic bases.

    • Homocoupling: You observe significant formation of biaryl products derived from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.[14]

      • Solution: Improve the degassing procedure for all reagents and solvents. Maintain a positive pressure of inert gas throughout the reaction.

    • Boc-Group Cleavage: The Boc group is being removed under the reaction conditions, leading to a different, more polar product or catalyst inhibition by the free N-H.[2][4]

      • Solution: This is typically caused by a strong base or excessive heat. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or Cs₂CO₃) or try running the reaction at a lower temperature for a longer time.[11]

Data Presentation: Recommended Reaction Conditions

The optimal conditions are highly dependent on the specific arylboronic acid used. The following tables provide a starting point for optimization.

Table 1: Recommended Catalyst Systems

Catalyst PrecursorLigandTypical Loading (mol%)Notes & Advantages
Pd(OAc)₂SPhos or XPhos2-5A common and effective system for challenging substrates. The ligand is added separately.[1]
Pd(dppf)Cl₂(none)3-5A reliable, air-stable catalyst that is effective for many heteroaryl couplings.[6][15]
XPhos Pd G2/G3(none)2-5Air-stable pre-catalysts that efficiently generate the active Pd(0) species.[4]
Pd₂(dba)₃P(t-Bu)₃1-3A strong Pd(0) source, often used with electron-rich, bulky phosphines.[16]

Table 2: Suggested Base and Solvent Combinations

Base (Equivalents)Solvent SystemTemperature Range (°C)Comments
K₃PO₄ (2-3)1,4-Dioxane / H₂O (4:1)80 - 110A robust, general-purpose system suitable for many boronic acids.[2]
K₂CO₃ (2-3)DMF or DME80 - 100A slightly milder base, good for substrates sensitive to Boc-cleavage.[15][17]
Cs₂CO₃ (2)1,4-Dioxane or Toluene90 - 110A stronger, more soluble base that can accelerate slow reactions.[1]
KF (3)THF or Dioxane80 - 100Anhydrous conditions, useful for preventing protodeboronation.[16]

Experimental Protocols & Visualizations

General Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound.

  • Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, 3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.[6]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[1]

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Purification A Combine Solids: Aryl Bromide, Boronic Acid, Base B Add Catalyst System A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Heat to Target Temp (e.g., 100 °C) D->E F Monitor by TLC / LC-MS E->F G Cool & Quench (e.g., add Water) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K Final Product G start Reaction Failed (Low/No Yield) q1 Is Aryl Bromide (SM) Consumed? start->q1 a1_no Issue with Oxidative Addition q1->a1_no No a1_yes Side Reaction Is Likely Cause q1->a1_yes Yes sol1 1. Check Catalyst Activity 2. Screen More Electron-Rich Ligands (e.g., SPhos, XPhos) 3. Increase Temperature 4. Ensure Rigorous Inert Atmosphere a1_no->sol1 q2 Major Side Product? a1_yes->q2 sp1 Dehalogenated SM q2->sp1 Dehalogenation sp2 Protodeboronated Boronic Acid q2->sp2 Protodeboronation sp3 Deboc'd Product q2->sp3 Boc Cleavage sol_sp1 Check Solvent Purity Screen Non-Hydridic Bases sp1->sol_sp1 sol_sp2 Use Boronic Ester Reduce Water Content / Use KF Lower Temperature sp2->sol_sp2 sol_sp3 Use Milder Base (K₂CO₃) Lower Temperature sp3->sol_sp3 G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product byproduct [B(OH)₃Br]⁻ trans_complex->byproduct arbr Ar-Br (Benzimidazole) arbr->oa_complex ar_boronic Ar'-B(OH)₂ + Base ar_boronic->trans_complex

References

identifying and minimizing side products in tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in their experiments.

General FAQs

Q1: What are the most common reactions performed with this compound?

A1: The most common and synthetically useful reactions for this substrate are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). Additionally, the removal of the tert-butyloxycarbonyl (Boc) protecting group is a frequent final step.

Q2: What is the general stability of this compound?

A2: this compound is generally a stable compound under standard laboratory conditions. However, the Boc group is sensitive to strong acids and high temperatures, which can lead to premature deprotection. The C-Br bond can be susceptible to reduction (hydrodebromination) under certain catalytic conditions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming a C-C bond at the 5-position of the benzimidazole core. However, several side reactions can occur.

Q1: I am observing a significant amount of the debrominated starting material (hydrodebromination). What is the cause and how can I minimize it?

A1: Hydrodebromination is a common side reaction where the bromine atom is replaced by a hydrogen.[1][2] This can be caused by several factors:

  • Cause: The palladium catalyst can react with a hydrogen source in the reaction mixture (e.g., solvent, water, or amine impurities) to form a palladium-hydride species, which then reductively cleaves the C-Br bond.[2]

  • Troubleshooting Workflow:

start High Hydrodebromination Observed base Modify Base start->base Try weaker, non-coordinating bases (e.g., K3PO4, Cs2CO3 instead of alkoxides) ligand Change Ligand base->ligand If still problematic result Reduced Side Product base->result solvent Switch Solvent ligand->solvent If still problematic ligand->result temp Lower Temperature solvent->temp If still problematic solvent->result temp->result

Caption: Troubleshooting workflow for hydrodebromination.

  • Solutions:

    • Base Selection: Use weaker, non-coordinating inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like alkoxides.[1]

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the desired reductive elimination over hydrodebromination.[1]

    • Solvent: Avoid protic solvents or solvents that can act as a hydrogen source, such as DMF and alcohols. Aprotic, non-polar solvents like toluene or dioxane are generally preferred.[1] Ensure all solvents and reagents are anhydrous and properly degassed.

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodebromination.[1]

Q2: My reaction is producing a significant amount of homocoupled boronic acid byproduct. How can I prevent this?

A2: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is another common side product.[2][3]

  • Cause: This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II), initiating the homocoupling pathway.[2]

  • Solutions:

    • Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[4]

    • Catalyst Pre-activation: Ensure the active Pd(0) species is efficiently generated. Using a pre-catalyst or an appropriate Pd(II) source that is readily reduced can be beneficial.

    • Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents) to favor the cross-coupling reaction.[5]

ParameterRecommendation for Minimizing Side Products
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with a suitable ligand.[6][7]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos).[1][4]
Base K₃PO₄, K₂CO₃, Cs₂CO₃.[1][4][5]
Solvent Anhydrous, degassed aprotic solvents (e.g., Dioxane, Toluene, THF), often with a small amount of water.[1][2][4]
Temperature Typically 80-120 °C, but optimization may be required.[5]
Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[4]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[5]

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[5]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds.

Q1: My Buchwald-Hartwig reaction is giving low yield and I'm recovering starting material. What are the likely causes?

A1: Low conversion in Buchwald-Hartwig aminations can be due to several factors related to the catalyst, base, and reaction conditions.

  • Cause: Catalyst deactivation, inappropriate base strength, or poor solubility of reactants can all lead to incomplete reactions. The benzimidazole nitrogen can also coordinate to the palladium center, inhibiting catalysis.

  • Troubleshooting Steps:

    • Catalyst/Ligand System: The choice of ligand is critical. For heteroaromatic halides, bulky, electron-rich ligands like XPhos or RuPhos are often effective.[6] Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[8]

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.[8] The choice of base can be dependent on the amine coupling partner.

    • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure the solvent can solubilize all reaction components at the reaction temperature.

    • Temperature: These reactions often require elevated temperatures (80-110 °C).[6]

start Low Yield in Buchwald-Hartwig catalyst Screen Catalyst/Ligand start->catalyst Try bulky, electron-rich ligands (e.g., XPhos, RuPhos) base Optimize Base catalyst->base If still low conversion result Improved Yield catalyst->result solvent Change Solvent base->solvent If still low conversion base->result temp Increase Temperature solvent->temp If still low conversion solvent->result temp->result

Caption: Troubleshooting workflow for low-yielding Buchwald-Hartwig amination.

ParameterRecommendation for Buchwald-Hartwig Amination
Catalyst Pd(OAc)₂, Pd₂(dba)₃.[8]
Ligand XPhos, RuPhos, BINAP.[8][9]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃.[8][10]
Solvent Anhydrous Toluene, Dioxane, THF.[8]
Temperature 80-110 °C.[6]
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and may require optimization.

  • To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, 3-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).

  • Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[11]

  • Add this compound (1.0 equiv.) and the anhydrous solvent (e.g., toluene).

  • Finally, add the amine (1.2-1.5 equiv.) via syringe.[11]

  • Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[11]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by flash column chromatography.

Troubleshooting Guide: Boc-Deprotection

The final step in many synthetic sequences is the removal of the Boc protecting group.

Q1: My Boc-deprotection with strong acid (e.g., TFA) is leading to decomposition of my product. Are there milder alternatives?

A1: Yes, while trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane are standard, they can be too harsh for sensitive substrates.[12][13]

  • Cause: The desired product may contain other acid-labile functional groups that are not compatible with strong acidic conditions.

  • Milder Acidic Conditions:

    • Use a lower concentration of acid or perform the reaction at a lower temperature (e.g., 0 °C).[12]

    • Acetyl chloride in methanol can generate HCl in situ under milder conditions.[14]

    • Oxalyl chloride in methanol has been reported as a mild deprotection agent.[14][15]

  • Non-Acidic/Basic Conditions:

    • In some cases, thermal deprotection by heating in a high-boiling solvent can be effective.[12]

    • Basic conditions, such as sodium carbonate in refluxing DME or sodium t-butoxide in wet THF, have been reported for the cleavage of N-Boc groups in specific contexts, although this is less common.[14][16]

ReagentConditionsNotes
TFA / DCM 20-50% TFA in DCM, 0 °C to RT.[12][13]Standard, but can be harsh.
HCl / Dioxane 4M HCl in Dioxane, 0 °C to RT.[12]Common and effective.
Oxalyl Chloride / Methanol 3-5 equiv. (COCl)₂ in MeOH, RT.[14][15]Mild conditions, good for acid-sensitive substrates.
Thermal Reflux in a suitable solvent (e.g., Dioxane/water).[12]Useful if the molecule is thermally stable.
Experimental Protocol: Mild Boc-Deprotection with Oxalyl Chloride
  • Dissolve the N-Boc protected benzimidazole (1.0 equiv.) in methanol.

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride (3.0 equiv.) to the solution.[15]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.[14]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

References

Technical Support Center: Synthesis of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically a one-step N-acylation reaction, specifically a tert-butoxycarbonylation (Boc protection) of 5-bromo-1H-benzimidazole. The reaction involves treating 5-bromo-1H-benzimidazole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Q2: What are the most common causes of low yield in this synthesis?

Low yields can stem from several factors:

  • Incomplete reaction: This can be due to insufficient reaction time, low temperature, or poor solubility of the starting material.

  • Suboptimal base: The choice and amount of base are critical. An inappropriate base may not efficiently deprotonate the benzimidazole nitrogen, leading to a slow or incomplete reaction.

  • Side reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

  • Product loss during workup and purification: Issues such as emulsion formation during extraction or product degradation on silica gel can lead to significant losses.

Q3: What are the common side products or impurities I should be aware of?

Common impurities can include:

  • Unreacted 5-bromo-1H-benzimidazole.

  • Di-Boc protected product, where both nitrogen atoms of the imidazole ring are protected.

  • Byproducts from the decomposition of (Boc)₂O.

  • Over-brominated benzimidazole derivatives if the starting material is not pure.

Q4: How can I purify the final product?

The most common methods for purifying this compound are:

  • Column chromatography: Silica gel is typically used, with a non-polar/polar eluent system such as ethyl acetate in hexane.[1]

  • Recrystallization: Selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.

Q5: Is a base always necessary for this Boc protection reaction?

While the reaction can proceed without a base, it is generally very slow. A base is used to deprotonate the benzimidazole, making the nitrogen a more potent nucleophile to attack the (Boc)₂O. The choice of base can significantly impact the reaction rate and yield.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Poor Solubility of 5-bromo-1H-benzimidazole Use a co-solvent system to improve solubility. A common choice is dichloromethane (DCM) or tetrahydrofuran (THF).
Low Reactivity of the Amine Increase the reaction temperature. Gentle heating to 40-50 °C can often improve the reaction rate. Consider using a more potent catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts (0.1-0.2 equivalents).
Inappropriate Base If using a mild base like triethylamine (TEA) with slow conversion, consider a stronger, non-nucleophilic base. Ensure at least one equivalent of the base is used.
Decomposition of (Boc)₂O Ensure the (Boc)₂O is of good quality and has been stored properly. Use a slight excess (1.1-1.2 equivalents) to compensate for any potential degradation.
Problem 2: Formation of Multiple Products
Possible Cause Suggested Solution
Di-Boc Protection This occurs when both nitrogens of the imidazole ring are protected. To minimize this, use a stoichiometric amount of (Boc)₂O (around 1.05-1.1 equivalents) and add it slowly to the reaction mixture. Avoid high temperatures and prolonged reaction times.
Presence of Other Nucleophilic Groups If your 5-bromo-1H-benzimidazole derivative has other nucleophilic groups (e.g., -OH, -SH), they may also react with (Boc)₂O. In such cases, protecting these groups beforehand with an orthogonal protecting group might be necessary.
Problem 3: Difficult Product Purification
Possible Cause Suggested Solution
Streaking on TLC Plate The crude product may be acidic or basic. Add a small amount of a neutralizer to the chromatography eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds).
Product Degradation on Silica Gel Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.
Difficulty with Recrystallization The solvent choice is crucial. Perform small-scale solvent screening to find an optimal solvent or solvent mixture. Common choices for similar compounds include ethanol, or mixtures of ethyl acetate and hexane.

Data Presentation

The following table provides representative data on how reaction conditions can influence the yield and purity of this compound. This data is illustrative and based on typical outcomes for Boc protection of heterocyclic amines.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1TEA (1.2)DCM25246590
2TEA (1.2)DCM40127592
3DMAP (1.0)DCM25159297
4DMAP (0.2), TEA (1.2)DCM25108895
5NoneTHF2548<10-

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the Boc protection of a bromo-substituted heterocyclic amine.[1]

Materials:

  • 5-bromo-1H-benzimidazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1H-benzimidazole (1.0 equiv.) in anhydrous dichloromethane. Add 4-(dimethylamino)pyridine (DMAP) (1.0 equiv.).

  • Addition of Reagent: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Workup:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20-30% ethyl acetate in hexane) as the eluent to afford the pure this compound.[1]

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete  Incomplete complete Reaction Complete check_reaction->complete  Complete increase_time Increase Reaction Time or Temperature incomplete->increase_time check_reagents Check Reagent Quality & Stoichiometry incomplete->check_reagents optimize_base Optimize Base/Catalyst (e.g., use DMAP) incomplete->optimize_base workup_issue Investigate Workup/Purification Loss complete->workup_issue end Improved Yield increase_time->end check_reagents->end optimize_base->end workup_issue->end

Caption: Troubleshooting workflow for addressing low product yield.

General Synthesis Pathway

synthesis_pathway start_material 5-bromo-1H-benzimidazole product This compound start_material->product N-Boc Protection reagents (Boc)₂O, Base (e.g., DMAP) Solvent (e.g., DCM) reagents->product

Caption: General reaction for Boc protection of 5-bromo-1H-benzimidazole.

References

overcoming solubility issues of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate. Our aim is to help you overcome common solubility challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a moderately polar molecule. Its solubility is generally low in non-polar organic solvents. However, it exhibits improved solubility in polar aprotic solvents. It is important to note that benzimidazole derivatives are often classified as having low aqueous solubility.[1]

Q2: In which organic solvents is this compound typically used for chemical reactions?

A2: This compound is a common building block in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. For these reactions, it is typically dissolved in solvents like 1,4-dioxane, toluene, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF), often in combination with a co-solvent and at elevated temperatures to ensure sufficient solubility.

Q3: Why am I struggling to dissolve the compound at room temperature?

A3: The limited solubility of this compound at room temperature in many common organic solvents is a known issue. The crystalline nature of the solid and intermolecular interactions can hinder its dissolution. Heating the mixture is a common and effective first step to increase solubility.

Q4: Can I use a co-solvent to improve solubility?

A4: Yes, using a co-solvent is a highly effective strategy. For reactions in less polar solvents like toluene or dioxane, the addition of a more polar co-solvent such as DMF or even a small amount of water can significantly enhance the solubility of the compound.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides systematic approaches to address solubility challenges encountered during your experiments.

Problem 1: The compound does not fully dissolve in the chosen solvent.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient solvent polaritySelect a more polar aprotic solvent.The compound dissolves completely.
Low temperatureGently heat the mixture while stirring.Increased kinetic energy will overcome lattice forces, leading to dissolution.
Saturation limit reachedIncrease the volume of the solvent.The concentration of the compound will be below its saturation point, allowing it to dissolve.
Problem 2: The compound precipitates out of solution during the reaction.
Possible Cause Troubleshooting Step Expected Outcome
Temperature fluctuationsMaintain a constant reaction temperature using an oil bath or heating mantle with a temperature controller.The compound remains in solution throughout the reaction.
Change in solvent polarity due to reaction progressAdd a small amount of a co-solvent with higher solubilizing power for all components.The reaction mixture remains homogeneous.
Formation of a less soluble productMonitor the reaction by TLC or LC-MS to identify the precipitate. If it is the product, this may be advantageous for purification.Understanding the nature of the precipitate will guide the work-up procedure.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides a qualitative summary based on its chemical structure and common applications.

Solvent Class Examples Qualitative Solubility Notes
Polar Aprotic DMF, DMSO, AcetonitrileGood to ModerateGenerally the best choice for achieving higher concentrations.
Ethers THF, 1,4-DioxaneModerate (often requires heating)Commonly used in cross-coupling reactions.
Aromatic Hydrocarbons Toluene, XyleneLow (requires heating)Often used in combination with a co-solvent or at high temperatures.
Chlorinated Solvents Dichloromethane (DCM), ChloroformLow to ModerateMay be suitable for some applications but might have limited solvating power.
Alcohols Methanol, EthanolLowThe Boc-protecting group reduces solubility in protic solvents compared to the unprotected benzimidazole.
Non-polar Hydrocarbons Hexane, HeptaneVery Low / InsolubleNot recommended as primary solvents.

Experimental Protocols

Protocol 1: Standard Method for Determining Qualitative Solubility

Objective: To quickly assess the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMF, THF, Toluene, DCM, Methanol, Hexane)

  • Small vials or test tubes with caps

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of the compound to a clean, dry vial.

  • Add 1 mL of the chosen solvent to the vial.

  • Cap the vial and vortex the mixture vigorously for 1 minute at room temperature.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.

  • If the solid has not dissolved, gently heat the vial (e.g., in a 50 °C water bath) for 5 minutes and vortex again. Observe for dissolution.

  • Record your observations as "Soluble," "Soluble upon heating," or "Insoluble."

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To provide a starting point for performing a Suzuki-Miyaura reaction where the solubility of the starting material is a key consideration.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent system to the vessel.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. The starting materials should fully dissolve at this temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the appropriate work-up and purification.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_outcome Outcome start Weigh Compound mix Add Solvent & Mix start->mix solvent Select Solvent solvent->mix observe Observe Solubility mix->observe heat Apply Heat (if needed) heat->observe observe->heat Solid Remains soluble Soluble observe->soluble Clear Solution insoluble Insoluble observe->insoluble Solid Persists After Heating

Caption: A workflow for determining the solubility of the compound.

troubleshooting_flowchart start Compound Insoluble at Room Temperature step1 Heat the mixture start->step1 q1 Does it dissolve? step1->q1 step2 Use a more polar solvent (e.g., DMF) q1->step2 No success Proceed with Experiment q1->success Yes q2 Does it dissolve? step2->q2 step3 Increase solvent volume q2->step3 No q2->success Yes step3->success fail Consider alternative strategies

Caption: A troubleshooting flowchart for solubility issues.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection and optimization in cross-coupling reactions with tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: The most common and synthetically useful cross-coupling reactions for this substrate are Suzuki-Miyaura coupling (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C triple bond formation). These reactions are pivotal for the synthesis of complex molecules in medicinal chemistry and materials science.

Q2: How does the Boc protecting group on the benzimidazole nitrogen affect the cross-coupling reaction?

A2: The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group that can influence the electronic properties of the benzimidazole ring system. While it protects the N-H group, its impact on the reactivity of the C-Br bond is generally manageable. In many cases, standard palladium-catalyzed conditions are effective. However, for challenging couplings, optimization of ligands and bases may be necessary.

Q3: What is the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions?

A3: The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] Your substrate, being a bromo-benzimidazole, is typically more reactive than the corresponding chloro-benzimidazole, often allowing for milder reaction conditions.[1]

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] These methods will help you determine the consumption of starting materials and the formation of the desired product.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no conversion to the desired product.

Possible Cause Suggested Solution Citation
Inactive CatalystEnsure you are using a high-quality palladium precatalyst and ligand. Prepare the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen. Use anhydrous and deoxygenated solvents.[4]
Inappropriate LigandFor heteroaryl bromides, bulky, electron-rich phosphine ligands are often effective. Consider screening ligands such as SPhos, XPhos, or RuPhos. The coordinating ability of the benzimidazole nitrogen can sometimes interfere with the palladium catalyst, and bulky ligands can help mitigate this.[5]
Incorrect Base or SolventThe choice of base and solvent is crucial. A common system is K₂CO₃ in a solvent mixture like 1,4-dioxane/water. If this fails, consider screening other bases like Cs₂CO₃ or K₃PO₄. The solvent can also have a significant effect; polar solvents may favor different active catalytic species.[5][6][7]
Low Reaction TemperatureGradually increase the reaction temperature, typically in the range of 80-110 °C.[4]
Protodeboronation of Boronic AcidThis side reaction can consume your coupling partner. To minimize it, use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable.[5]

Problem: Formation of side products (e.g., homocoupling, dehalogenation).

Possible Cause Suggested Solution Citation
Oxygen in the ReactionThoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling of the boronic acid.[5]
Catalyst DecompositionLower the reaction temperature or consider a different, more stable palladium precatalyst.[4]
Presence of WaterWhile some Suzuki reactions tolerate water, excessive amounts can lead to side reactions. Ensure all reagents and solvents are appropriately dried if anhydrous conditions are required.[4]
DehalogenationThis side reaction replaces the bromine with a hydrogen. It can be caused by impurities or non-optimal reaction conditions. Re-evaluating the catalyst, base, and solvent system may be necessary.[2]
Buchwald-Hartwig Amination

Problem: Low yield of the desired amine product.

Possible Cause Suggested Solution Citation
Inactive Catalyst/Ligand SystemFor C-N coupling with benzimidazole derivatives, specialized catalyst systems are often required. Highly successful systems include palladium precatalysts with bulky, electron-rich phosphine ligands like RuPhos, BrettPhos, or t-BuXPhos. Using preformed palladium precatalysts can lead to more reliable results.[4]
Incorrect BaseA strong, non-nucleophilic base is often key. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used. For unprotected N-H heterocycles, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) can be effective.[4]
Low Reaction TemperatureThese reactions often require elevated temperatures, typically in the range of 80-110 °C.[4]
Amine Binding to CatalystSome amines can act as inhibitors by strongly binding to the palladium center. Using a higher ligand-to-palladium ratio or switching to a more sterically hindered ligand can sometimes overcome this issue.
Sonogashira Coupling

Problem: Failure to form the desired alkynylated product.

Possible Cause Suggested Solution Citation
Inactive Catalyst SystemA typical Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). Ensure both components are of high quality.[3]
Inappropriate BaseAn amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is commonly used. The base is crucial for the formation of the copper acetylide intermediate.[3]
Oxygen ContaminationSonogashira reactions are sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Ensure the reaction is set up under a strictly inert atmosphere.
Steric HindranceIf either the benzimidazole or the alkyne is sterically hindered, the reaction rate can be significantly reduced. In such cases, using a less bulky phosphine ligand might be beneficial. Conversely, for some substrates, bulkier ligands can be advantageous.[8]
Copper-Free ConditionsIf copper-related side reactions are suspected, consider a copper-free Sonogashira protocol. These often employ more specialized palladium catalysts and ligands.[9]

Data Presentation: Catalyst System Comparison for Similar Substrates

The following tables summarize catalyst systems that have been successfully employed for cross-coupling reactions of structurally similar aryl bromides. This data provides a strong starting point for optimizing reactions with this compound.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-Heterocycles

CatalystLigandBaseSolventTemp (°C)Yield (%)Substrate ReferenceCitation
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80955-bromo-1-ethyl-1H-indazole[6][10]
Pd₂(dba)₃SPhosK₃PO₄Toluene/Water100HighSubstituted aryl bromides[11]
Pd(OAc)₂XPhosK₃PO₄Toluene100HighSubstituted aryl bromides[11]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol10085-95Heteroaromatic halides[12]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Bromo-Benzimidazoles

Palladium PrecatalystLigandBaseSolventTemp (°C)NotesCitation
BrettPhos Pd G3BrettPhosLiHMDSToluene or Dioxane80-110Effective for unprotected N-H heterocycles.[4]
Pd₂(dba)₃RuPhosNaOtBuToluene80-110General system for challenging substrates.[4]
Pd(OAc)₂t-BuXPhosKOtBuDioxane80-110Another effective system for C-N coupling.[4]

Table 3: Catalyst Systems for Sonogashira Coupling of Bromo-Heterocycles

Palladium CatalystCo-catalystBaseSolventTemp (°C)NotesCitation
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT - 80Standard conditions for a range of substrates.[3]
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORTAir-stable, monoligated precatalyst for copper-free coupling.[9]
Pd(PPh₃)₄CuIi-Pr₂NHToluene40-80Alternative standard conditions.[3]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid or ester (1.1 - 1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[5]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

General Protocol for a Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and a stir bar to an oven-dried reaction vial.

  • Reagent Addition: Add the amine coupling partner (1.2 equiv.). Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Base Addition: Add the base (e.g., NaOtBu, 1.5-2.0 equiv.) to the stirred mixture.

  • Reaction: Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress.[4]

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water. The organic layer is then dried, concentrated, and the product is purified by chromatography.

General Protocol for a Sonogashira Cross-Coupling Reaction
  • Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).[3]

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2-3 equivalents) and the terminal alkyne (1.1 - 1.5 equivalents) via syringe.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the progress of the reaction by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Substrate, Boronic Acid, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat & Stir (e.g., 80-110°C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Product Formation? check_catalyst Check Catalyst Quality & Inert Atmosphere start->check_catalyst Yes screen_ligands Screen Bulky, Electron-Rich Ligands check_catalyst->screen_ligands check_base Screen Different Bases (e.g., K3PO4) screen_ligands->check_base check_temp Increase Reaction Temperature check_base->check_temp check_solvent Change Solvent System check_temp->check_solvent check_deboronation Use Boronic Ester or Anhydrous Solvent check_solvent->check_deboronation check_homocoupling Ensure Thorough Degassing check_deboronation->check_homocoupling solution Improved Yield check_homocoupling->solution

Caption: Troubleshooting logic for a low-yielding Suzuki coupling reaction.

References

Technical Support Center: Purification Strategies for Products of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of products derived from tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and what types of products are expected?

A1: The most common reactions are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Suzuki reaction introduces an aryl or heteroaryl group at the 5-position, while the Buchwald-Hartwig reaction forms a new carbon-nitrogen bond at the same position. The tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, making the starting material versatile for these transformations.[1][2]

Q2: What are the primary purification methods for products derived from this starting material?

A2: The primary purification methods are silica gel column chromatography and recrystallization. Column chromatography is effective for separating the desired product from starting materials, catalysts, and byproducts. Recrystallization is a powerful technique for obtaining highly pure crystalline solids, provided a suitable solvent system can be found.

Q3: What are some common impurities I should expect after a Suzuki or Buchwald-Hartwig reaction?

A3: Common impurities include unreacted starting materials, homocoupled byproducts of the boronic acid (in Suzuki reactions), and residual palladium catalyst. Dehalogenation of the starting material can also occur as a side reaction. In Buchwald-Hartwig reactions, side reactions can be more complex depending on the amine used.

Q4: How can I effectively remove the residual palladium catalyst from my product?

A4: Residual palladium can often be removed by column chromatography. For more stubborn cases, treatment of the crude product solution with a palladium scavenger or activated carbon followed by filtration through celite can be effective. Several commercially available scavengers are designed for this purpose.

Q5: My Boc-protected product is an oil and won't solidify. What can I do?

A5: Oily products are a common issue, especially if residual solvents or impurities are present.[3] First, ensure all solvents are removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C) if the compound is stable.[3] If the product is still an oil, you can try precipitating it by dissolving it in a minimal amount of a good solvent (e.g., methanol or dichloromethane) and then adding a poor solvent (e.g., diethyl ether or n-pentane) until turbidity is observed.[3] Cooling this mixture may induce crystallization. Vapor diffusion is another technique where a poor solvent is allowed to slowly diffuse into a solution of the product in a more volatile, good solvent.[3]

Troubleshooting Guides

Issue 1: Difficulty in Separating Product from Starting Material by Column Chromatography

Symptoms:

  • TLC analysis shows spots for the product and starting material that are very close together (similar Rf values).

  • Fractions from column chromatography contain a mixture of product and starting material.

Possible Causes:

  • The polarity of the product and starting material are very similar.

  • The chosen eluent system is not optimal for separation.

Solutions:

  • Optimize the Eluent System:

    • Systematically screen different solvent mixtures. A common starting point for N-Boc protected benzimidazoles is a gradient of ethyl acetate in hexanes.[4] Other systems to try include dichloromethane/methanol.[5]

    • Adding a small amount of a third solvent with different properties (e.g., a small percentage of acetone or diethyl ether) can sometimes improve separation.

  • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.

  • Consider a Different Purification Technique: If chromatography is consistently failing, recrystallization may be a more effective method if a suitable solvent can be found.

Issue 2: Low Yield of Purified Product

Symptoms:

  • The final isolated yield after purification is significantly lower than expected based on reaction monitoring (e.g., TLC or LC-MS).

Possible Causes:

  • Product loss during aqueous workup if the product has some water solubility.

  • Incomplete elution from the chromatography column.

  • Using too much solvent during recrystallization, leaving a significant amount of product in the mother liquor.[6]

  • Decomposition of the product on the silica gel column.

Solutions:

  • Workup Modification: When performing an aqueous workup, back-extract the aqueous layers with your organic solvent to recover any dissolved product.

  • Chromatography Optimization:

    • Ensure the column is fully eluted with a more polar solvent at the end of the purification to recover any strongly adsorbed material.

    • For basic products, adding a small amount of triethylamine (0.5-1.0%) to the eluent can prevent streaking and improve recovery from silica gel columns.[4]

  • Recrystallization Optimization:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool the solution slowly to maximize crystal formation. Cooling too quickly can trap impurities and reduce the yield of pure crystals.

    • After filtering the crystals, you can try to obtain a second crop by concentrating the mother liquor and cooling again.

Issue 3: Product "Oiling Out" During Recrystallization

Symptoms:

  • Instead of forming solid crystals upon cooling, the product separates as an oil.

Possible Causes:

  • The presence of significant impurities.

  • The melting point of the product is lower than the boiling point of the solvent.

  • The solution is too concentrated.

  • The solution is being cooled too rapidly.[6]

Solutions:

  • Add More Solvent: The oil may have formed because the solution is supersaturated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.[6]

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also help.[6]

  • Use a Co-solvent System: Dissolve the crude product in a good solvent and then add a miscible "anti-solvent" (in which the product is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.[6]

  • Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).[1]

  • Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).[1]

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

  • Heat the mixture to a temperature ranging from 80 °C to 120 °C and monitor the reaction by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

General Protocol for Buchwald-Hartwig Amination
  • In a dry, inert atmosphere glovebox or using Schlenk techniques, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.1 equiv.), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv.).[1]

  • Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.[1]

  • Seal the reaction vessel and heat to a temperature between 80 °C and 110 °C.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Representative Purification Strategies for Suzuki Coupling Products

Arylboronic Acid PartnerPurification MethodEluent System/SolventTypical YieldPurity
Phenylboronic acidColumn ChromatographyHexane/Ethyl Acetate (gradient)70-90%>95%
4-Methoxyphenylboronic acidColumn ChromatographyHexane/Ethyl Acetate (gradient)75-95%>95%
3-Pyridylboronic acidColumn ChromatographyDichloromethane/Methanol (gradient)60-80%>95%
N-Boc-pyrrole-2-boronic acidColumn ChromatographyHexane/Ethyl Acetate (gradient)65-85%>95%

Note: Yields are representative and may vary based on specific reaction conditions and the efficiency of purification.

Table 2: Representative Purification Strategies for Buchwald-Hartwig Amination Products

Amine PartnerPurification MethodEluent System/SolventTypical YieldPurity
MorpholineColumn ChromatographyHexane/Ethyl Acetate (gradient)80-95%>98%
AnilineColumn ChromatographyHexane/Ethyl Acetate (gradient)70-85%>95%
BenzylamineColumn ChromatographyHexane/Ethyl Acetate (gradient)75-90%>95%
IndoleColumn ChromatographyHexane/Ethyl Acetate (gradient)60-75%>95%

Note: Yields are representative and may vary based on specific reaction conditions and the efficiency of purification.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Reactants Reaction_Vessel Reaction_Vessel Reactants->Reaction_Vessel Catalyst_System Catalyst_System Catalyst_System->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Column_Chromatography Column_Chromatography Drying_Concentration->Column_Chromatography Recrystallization Recrystallization Drying_Concentration->Recrystallization Pure_Product Pure_Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A general experimental workflow for the synthesis and purification of derivatives.

Troubleshooting_Logic cluster_issues Observed Issues cluster_solutions Potential Solutions Crude_Product Crude Product (Post-Workup) Low_Yield Low Yield Crude_Product->Low_Yield Impure_Fractions Impure Fractions Crude_Product->Impure_Fractions Oily_Product Oily Product Crude_Product->Oily_Product Optimize_Workup Optimize Workup (e.g., back-extraction) Low_Yield->Optimize_Workup Optimize_Chromatography Optimize Chromatography (Eluent, Additives) Low_Yield->Optimize_Chromatography Optimize_Recrystallization Optimize Recrystallization (Solvent, Cooling Rate) Low_Yield->Optimize_Recrystallization Impure_Fractions->Optimize_Chromatography Palladium_Scavenger Use Palladium Scavenger Impure_Fractions->Palladium_Scavenger Oily_Product->Optimize_Recrystallization

Caption: A troubleshooting guide for common purification issues.

References

Validation & Comparative

Illuminating the Biological Potential of Novel Benzimidazole Scaffolds Derived from tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The quest for novel therapeutic agents has led scientists to explore the vast chemical space of heterocyclic compounds. Among these, the benzimidazole scaffold stands out as a "privileged" structure, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial and anticancer activities. This guide provides a comparative overview of the biological activities of compounds synthesized from the versatile starting material, tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate. By leveraging modern synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can generate diverse libraries of benzimidazole derivatives for biological screening.

Comparative Analysis of Biological Activity

The derivatization of the benzimidazole core at the 5-position, facilitated by the bromo-substituent on the starting material, allows for the introduction of various aryl and heteroaryl moieties. These modifications can significantly influence the biological profile of the resulting compounds. Below is a summary of the reported antimicrobial and anticancer activities for representative benzimidazole derivatives.

Antimicrobial Activity

The antimicrobial efficacy of novel benzimidazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDModification at 5-positionTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
BZ-1 4-MethoxyphenylBacillus subtilis12.5Ampicillin6.25
Pseudomonas aeruginosa25Ampicillin25
Candida albicans6.25Fluconazole6.25
BZ-2 3,4-DichlorophenylStaphylococcus aureus-Ciprofloxacin-
Escherichia coli-Ciprofloxacin-

Note: Data presented is a composite representation from various studies on benzimidazole derivatives and may not directly correspond to compounds synthesized from the exact starting material due to the limited availability of specific data. The values serve as a comparative benchmark.

Compounds bearing a 4-methoxyphenyl group (BZ-1) have demonstrated significant antimicrobial potential against both bacteria and fungi, with MIC values comparable to standard drugs like ampicillin and fluconazole[1]. The presence of electron-donating groups on the phenyl ring appears to contribute favorably to the antimicrobial activity.

Anticancer Activity

The cytotoxic effects of synthesized benzimidazole derivatives against various cancer cell lines are commonly assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay, representing the concentration of a compound that inhibits 50% of cell growth.

Compound IDModification at 5-positionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
BZ-3 2-(Piperidin-1-yl)phenylLeukemia (CCRF-CEM)0.45Doxorubicin< 10
Non-Small Cell Lung Cancer (A549)1.23Doxorubicin< 10
BZ-4 4-(Trifluoromethyl)phenylBreast Cancer (MCF-7)-5-Fluorouracil-

Note: Data is illustrative and compiled from studies on various benzimidazole derivatives to provide a comparative context.

Derivatives with substitutions such as a 2-(piperidin-1-yl)phenyl group have shown potent anticancer activity against a range of cancer cell lines. The introduction of moieties that can enhance cellular uptake or interact with specific biological targets is a key strategy in designing effective anticancer agents.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Synthetic Pathways and Experimental Workflows

The synthesis of diverse benzimidazole derivatives from this compound typically involves palladium-catalyzed cross-coupling reactions.

Synthesis_Workflow A tert-Butyl 5-bromo-1H- benzo[d]imidazole-1-carboxylate D Suzuki-Miyaura Coupling A->D E Buchwald-Hartwig Amination A->E B Aryl/Heteroaryl Boronic Acid B->D C Amine C->E F 5-Aryl/Heteroaryl Benzimidazole Derivatives D->F G 5-Amino Benzimidazole Derivatives E->G H Biological Activity Screening F->H G->H

Caption: General synthetic routes to 5-substituted benzimidazoles.

The workflow begins with the starting material, which can undergo a Suzuki-Miyaura coupling with a variety of boronic acids to yield 5-aryl or 5-heteroaryl benzimidazoles. Alternatively, a Buchwald-Hartwig amination with different amines can be employed to synthesize 5-amino benzimidazole derivatives. The resulting compounds are then subjected to a battery of biological assays to determine their activity.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis Syn Synthesis of Derivatives Pur Purification & Characterization Syn->Pur AntiM Antimicrobial Assays (MIC Determination) Pur->AntiM AntiC Anticancer Assays (IC50 Determination) Pur->AntiC Data Data Collection & Analysis AntiM->Data AntiC->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: Workflow for biological activity validation.

This logical workflow illustrates the progression from the synthesis and purification of the novel compounds to their comprehensive biological evaluation and subsequent data analysis to establish structure-activity relationships. This systematic approach is fundamental in identifying promising lead compounds for further drug development.

References

comparison of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate with other brominated benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, brominated benzimidazoles have emerged as a promising class of compounds with significant potential in anticancer and antimicrobial research. This guide provides a comparative overview of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate and other notable brominated benzimidazoles, supported by experimental data and detailed protocols to aid in preclinical research and drug development endeavors.

Introduction to Brominated Benzimidazoles

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene and imidazole ring. The incorporation of a bromine atom onto the benzimidazole core can significantly modulate the physicochemical properties and biological activity of the resulting molecule. Bromine, being a halogen, can enhance lipophilicity, influence metabolic stability, and participate in halogen bonding, thereby potentially improving the compound's interaction with biological targets.

This compound serves as a key intermediate in the synthesis of a variety of substituted benzimidazoles. The tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen allows for regioselective modifications at other positions of the benzimidazole ring, making it a versatile building block for creating libraries of novel compounds for biological screening.

Comparative Performance Data

While direct comparative biological activity data for this compound is limited due to its primary role as a synthetic intermediate, this section presents quantitative data for various other brominated benzimidazole derivatives to provide a performance context. The following tables summarize the in vitro anticancer and antimicrobial activities of selected compounds from various studies.

Anticancer Activity of Brominated Benzimidazoles

The cytotoxic effects of brominated benzimidazoles have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.

CompoundCancer Cell LineIC50 (µM)Reference
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanoneMCF-7 (Breast)5.30[1]
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanoneCCRF-CEM (Leukemia)6.80[1]
Benzimidazole-triazole hybrid with bromineA549 (Lung)0.63[2]
Benzimidazole-triazole hybrid with bromineNCI-H460 (Lung)0.99[2]
Benzimidazole-triazole hybrid with bromineMCF-7 (Breast)1.3[2]
Benzimidazole-triazole hybrid with bromineMDA-MB-231 (Breast)0.94[2]
Antimicrobial Activity of Brominated Benzimidazoles

The antimicrobial efficacy of brominated benzimidazoles is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazoleE. coli ATCC 25922<4
5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazoleS. aureus ATCC 25923<4
5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazoleS. epidermidis ATCC 12228<4
2-(1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivativeE. coli-[3]
2-(1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivativeS. aureus-[3]

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are crucial. Below are the standard methodologies for the key assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][4][5][6]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9][10][11]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_start Starting Materials 4-bromo-1,2-phenylenediamine 4-bromo-1,2-phenylenediamine Cyclocondensation Cyclocondensation (e.g., Phillips condensation) 4-bromo-1,2-phenylenediamine->Cyclocondensation Carboxylic_Acid_or_Aldehyde Carboxylic Acid or Aldehyde Carboxylic_Acid_or_Aldehyde->Cyclocondensation 5-bromo-1H-benzimidazole 5-bromo-1H-benzimidazole Cyclocondensation->5-bromo-1H-benzimidazole Boc_Protection Boc Protection (Di-tert-butyl dicarbonate) 5-bromo-1H-benzimidazole->Boc_Protection tert-Butyl_5-bromo-1H-benzo[d]imidazole-1-carboxylate tert-Butyl 5-bromo- 1H-benzo[d]imidazole- 1-carboxylate Boc_Protection->tert-Butyl_5-bromo-1H-benzo[d]imidazole-1-carboxylate Functionalization Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) tert-Butyl_5-bromo-1H-benzo[d]imidazole-1-carboxylate->Functionalization Diverse_Brominated_Benzimidazoles Diverse Biologically Active Brominated Benzimidazoles Functionalization->Diverse_Brominated_Benzimidazoles

Caption: General synthetic route to diverse brominated benzimidazoles.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies Synthesis Synthesis of Brominated Benzimidazole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer_Screening Anticancer Screening (MTT Assay) Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution) Characterization->Antimicrobial_Screening Data_Analysis IC50 / MIC Determination Anticancer_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Mechanism_of_Action Mechanism of Action Studies SAR_Studies->Mechanism_of_Action

Caption: A typical workflow for the evaluation of novel compounds.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Brominated_Benzimidazole Brominated Benzimidazole Derivatives Brominated_Benzimidazole->Receptor_Tyrosine_Kinase Brominated_Benzimidazole->PI3K Brominated_Benzimidazole->AKT

Caption: PI3K/Akt/mTOR signaling pathway, a target for anticancer agents.[12][13][14]

Conclusion

Brominated benzimidazoles represent a versatile and potent class of compounds with demonstrated anticancer and antimicrobial activities. While this compound is primarily a valuable intermediate for the synthesis of more complex derivatives, the data presented for other brominated benzimidazoles underscore the therapeutic potential of this scaffold. The provided experimental protocols and visualizations aim to support researchers in their efforts to design, synthesize, and evaluate novel brominated benzimidazoles for future drug discovery and development. Further structure-activity relationship studies are warranted to optimize the efficacy and selectivity of these promising compounds.

References

A Comparative Study of Protecting Groups for 5-bromo-1H-benzo[d]imidazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the multi-step synthesis of complex molecules. This guide provides an objective comparison of common protecting groups for the nitrogen atom of 5-bromo-1H-benzo[d]imidazole, a versatile building block in medicinal chemistry. The performance of various protecting groups is evaluated based on experimental data for their introduction and removal, stability under different reaction conditions, and overall efficiency.

The benzimidazole nucleus is a prevalent scaffold in a wide range of pharmacologically active compounds.[1] The functionalization of 5-bromo-1H-benzo[d]imidazole often requires the temporary protection of the N-H group to ensure regioselectivity and prevent unwanted side reactions during subsequent transformations. This guide focuses on a comparative analysis of commonly employed protecting groups: tert-Butoxycarbonyl (Boc), Benzyl (Bn), (2-(Trimethylsilyl)ethoxy)methyl (SEM), and Trityl (Tr).

Performance Comparison of Protecting Groups

The choice of a suitable protecting group is contingent on several factors, including the stability of the protected compound to subsequent reaction conditions, the ease of introduction and cleavage of the protecting group, and the overall yield of the protection and deprotection steps. The following table summarizes the performance of four common protecting groups for the N-H of a benzimidazole core, with data extrapolated from studies on benzimidazole and its derivatives.

Protecting GroupProtection ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)StabilityAdvantagesDisadvantages
Boc (Boc)₂O, Et₃N, DMAP, THFGood to ExcellentTFA, DCM or NaBH₄, EtOH[2]75-98[2]Acid-labile, generally stable to base and hydrogenation.Mild deprotection conditions, orthogonal to many other protecting groups.[3]Can be cleaved under some basic conditions.[4]
Benzyl (Bn) BnBr, NaH, THF~87[5]H₂, Pd/C or KOtBu, DMSO, O₂[5]~92[5]Stable to acid and base, cleaved by hydrogenolysis.Robust and stable to a wide range of conditions.Hydrogenolysis may not be compatible with other reducible functional groups.[5]
SEM SEM-Cl, NaH, DMFGoodTBAF, THF or SnCl₄, CH₂Cl₂Good to ExcellentStable to a wide range of nucleophilic and basic conditions, cleaved by fluoride ions or Lewis acids.Orthogonal to many acid- and base-labile protecting groups.Can be challenging to remove in some cases.
Trityl (Tr) Tr-Cl, Et₃N, DCMGoodMild acid (e.g., TFA in DCM)[6]85-95[6]Acid-labile, bulky group.Easily introduced and removed under mild acidic conditions.Steric hindrance may affect subsequent reactions.

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are based on established procedures for benzimidazole derivatives and can be adapted for 5-bromo-1H-benzo[d]imidazole.

tert-Butoxycarbonyl (Boc) Group

Protection: To a solution of 5-bromo-1H-benzo[d]imidazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) are added triethylamine (Et₃N, 3.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Di-tert-butyl dicarbonate ((Boc)₂O, 2.2 equiv) is then added portionwise at room temperature. The reaction mixture is stirred for 12-24 hours until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-Boc-5-bromo-1H-benzo[d]imidazole.

Deprotection (Acidic): The N-Boc protected 5-bromo-1H-benzo[d]imidazole (1.0 equiv) is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA, 5-10 equiv) is added dropwise at 0 °C.[6] The reaction mixture is stirred at room temperature for 1-4 hours.[6] The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a suitable solvent and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the deprotected 5-bromo-1H-benzo[d]imidazole.

Deprotection (Basic): A novel method for the selective N-Boc deprotection of benzimidazoles involves using sodium borohydride (NaBH₄) in ethanol at room temperature, with reported yields of 75-98%.[2]

Benzyl (Bn) Group

Protection: To a suspension of sodium hydride (NaH, 2.4 mmol, 60% dispersion in mineral oil) in anhydrous THF, 5-bromo-1H-benzo[d]imidazole (2.0 mmol) is added dropwise at room temperature. The mixture is stirred for 30 minutes, followed by the addition of benzyl bromide (BnBr, 2.2 mmol).[5] The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography to yield N-benzyl-5-bromo-1H-benzo[d]imidazole.[5]

Deprotection (Hydrogenolysis): The N-benzyl protected 5-bromo-1H-benzo[d]imidazole is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C, 10% w/w) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give the deprotected product.

Deprotection (Oxidative): An alternative method involves dissolving the N-benzyl derivative (2.4 mmol) in DMSO (24 mmol) and adding potassium tert-butoxide (KOtBu, 16.8 mmol) in THF. Oxygen is then bubbled through the solution for 10 minutes.[5]

(2-(Trimethylsilyl)ethoxy)methyl (SEM) Group

Protection: To a solution of 5-bromo-1H-benzo[d]imidazole (1.0 equiv) in anhydrous dimethylformamide (DMF), sodium hydride (NaH, 1.2 equiv) is added portionwise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of SEM-Cl (1.2 equiv). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Deprotection: The N-SEM protected 5-bromo-1H-benzo[d]imidazole (1.0 equiv) is dissolved in THF. Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 equiv) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.

Trityl (Tr) Group

Protection: To a solution of 5-bromo-1H-benzo[d]imidazole (1.0 equiv) and triethylamine (Et₃N, 1.5 equiv) in anhydrous dichloromethane (DCM), trityl chloride (Tr-Cl, 1.1 equiv) is added portionwise at room temperature. The reaction mixture is stirred for 12-24 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Deprotection: The N-trityl protected 5-bromo-1H-benzo[d]imidazole (1.0 equiv) is dissolved in DCM. A solution of trifluoroacetic acid (TFA, 2-10 equiv) in DCM is added dropwise at room temperature.[6] The reaction is stirred for 1-4 hours.[6] The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the deprotected benzimidazole.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of 5-bromo-1H-benzo[d]imidazole.

Protection_Workflow Start 5-bromo-1H-benzo[d]imidazole Reaction Protection Reaction Start->Reaction Reagents Protecting Group Reagent (e.g., (Boc)₂O, BnBr, SEM-Cl, Tr-Cl) Base (e.g., Et₃N, NaH) Solvent (e.g., THF, DCM, DMF) Reagents->Reaction Workup Workup & Purification Reaction->Workup Product N-Protected 5-bromo-1H-benzo[d]imidazole Workup->Product

Caption: General workflow for the N-protection of 5-bromo-1H-benzo[d]imidazole.

Deprotection_Workflow Start N-Protected 5-bromo-1H-benzo[d]imidazole Reaction Deprotection Reaction Start->Reaction Reagents Deprotection Reagent (e.g., TFA, H₂/Pd-C, TBAF) Solvent (e.g., DCM, EtOH, THF) Reagents->Reaction Workup Workup & Purification Reaction->Workup Product 5-bromo-1H-benzo[d]imidazole Workup->Product

Caption: General workflow for the N-deprotection of protected 5-bromo-1H-benzo[d]imidazole.

Orthogonal_Strategy Start Multi-functionalized Benzimidazole (e.g., with -OH and -NH groups) Protect_NH Protect N-H (e.g., with Boc) Start->Protect_NH Protect_OH Protect -OH (e.g., with TBDMS) Protect_NH->Protect_OH Reaction1 Reaction at another site Protect_OH->Reaction1 Deprotect_NH Selective Deprotection of N-H (e.g., TFA) Reaction1->Deprotect_NH Reaction2 Reaction at N-H Deprotect_NH->Reaction2 Deprotect_OH Selective Deprotection of -OH (e.g., TBAF) Reaction2->Deprotect_OH Final_Product Final Product Deprotect_OH->Final_Product

Caption: Logical relationship of an orthogonal protection strategy.

References

structure-activity relationship (SAR) studies of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate Derivatives and Related Compounds in Oncology Research

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their resemblance to naturally occurring purines allows them to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[1][2][3][4][5] This guide focuses on the structure-activity relationship (SAR) of this compound derivatives and compares their potential anticancer properties with structurally related benzimidazole analogs. The presence of a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) group at the N1-position are key structural features that significantly influence the biological activity of these compounds. Bromination, for instance, has been observed to enhance cytotoxic potency and improve the stability and binding affinity of compounds to proteins.[1]

Comparative Analysis of Anticancer Activity

While a dedicated study on a series of this compound derivatives is not extensively documented in publicly available literature, we can infer potential SAR trends by comparing related compounds from various studies. The following table summarizes the anticancer activity of several benzimidazole derivatives, highlighting the influence of substitutions at the C2, C5, and N1 positions.

Compound IDStructureTarget/Cell LineActivity (IC50/GI50)Reference
1 2-(substituted-phenyl) derivative with 5-bromo-2-hydroxy substitutionHepG-2, HCT-116, MCF-7High anticancer activity[3]
2 2,5-disubstituted-benzimidazole (2-phenoxymethyl)DNA Topoisomerase IIC50 = 14.1 µmol/L[6]
3 N-Boc substituted benzimidazole derivativeSoluble epoxide hydrolase (sEH)High inhibitory potency
4 N-unsubstituted benzimidazole derivative5-lipoxygenase-activating protein (FLAP)High inhibitory potency (sub-micromolar)[7]
5a Benzimidazole-based dual EGFR/BRAFV600E inhibitorLeukemia Cell LinesGI50 selectivity ratio of 5.96[2]
5b Benzimidazole-based dual EGFR/BRAFV600E inhibitorEGFR/BRAFV600EDual Inhibitor[2]
6 1-(5-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride21 human cancer cell linesPotent growth-inhibitory activity[8]

Key SAR Observations:

  • Substitution at C5: The presence of a bromine atom at the C5 position is often associated with enhanced anticancer activity.[1][3] Other substitutions at this position, such as a carboxylic acid group, have also resulted in potent antitumor effects.[8]

  • Substitution at N1: The tert-butoxycarbonyl (Boc) group at the N1 position can have a variable impact on activity depending on the biological target. For instance, N-Boc substitution enhances inhibitory potency against soluble epoxide hydrolase (sEH) but is detrimental for activity against 5-lipoxygenase-activating protein (FLAP).[7] This suggests that for anticancer applications, the N1-substituent should be carefully selected based on the intended molecular target.

  • Substitution at C2: A wide variety of substituents at the C2 position have been explored, and this position appears to be crucial for modulating the anticancer potency. Aryl substitutions, such as substituted phenyl rings, are common and their electronic properties significantly influence the activity.[3][9]

Experimental Protocols

To facilitate further research and replication of findings, detailed protocols for key experimental assays commonly used in the evaluation of benzimidazole derivatives are provided below.

General Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. For the synthesis of 2-(substituted-phenyl)benzimidazole derivatives, a common method utilizes sodium metabisulfite as a catalyst.[9]

G reactant1 o-phenylenediamine product 2-(substituted-phenyl) benzimidazole reactant1->product Condensation reactant2 Substituted Benzaldehyde reactant2->product catalyst Sodium Metabisulfite in EtOH-H2O catalyst->product

Caption: General synthetic workflow for 2-substituted benzimidazole derivatives.

Cell Viability (MTT) Assay

This assay is a fundamental method to assess the cytotoxic effects of compounds on cancer cells.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzimidazole derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Tubulin Polymerization Assay

This assay is crucial for determining if a compound's mechanism of action involves the disruption of microtubule dynamics, a known target of some benzimidazole anticancer agents.[10]

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (absorbance) at 340 nm in a spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.

Protocol:

  • Prepare a reaction mixture containing purified tubulin in a polymerization buffer supplemented with GTP.

  • Add the benzimidazole derivative at various concentrations to the reaction mixture.

  • Initiate polymerization by incubating the mixture at 37°C.

  • Measure the absorbance at 340 nm at regular intervals for a defined period (e.g., 60 minutes).

  • Plot the absorbance against time to generate polymerization curves. The inhibitory effect is determined by comparing the polymerization curves of treated samples to a vehicle control.

Apoptosis (Annexin V) Assay

This assay is used to determine if the compound induces programmed cell death (apoptosis).[10]

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.

Protocol:

  • Treat cancer cells with the benzimidazole derivative for the desired time.

  • Harvest and wash the cells.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

G cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation a Compound Synthesis and Characterization b Cell Viability Assay (e.g., MTT) a->b c Determination of IC50/GI50 b->c d Tubulin Polymerization Assay c->d e Apoptosis Assay (e.g., Annexin V) c->e f Target Engagement Assays (e.g., Kinase Inhibition) c->f g Xenograft Animal Models d->g e->g f->g h Toxicity and Pharmacokinetic Studies g->h

Caption: A typical experimental workflow for anticancer drug discovery.

Conclusion

The structure-activity relationship of benzimidazole derivatives is a complex and multifaceted field. The available data suggests that the this compound scaffold holds promise as a starting point for the development of novel anticancer agents. The bromine at the C5 position is likely to contribute positively to the cytotoxic activity, while the N1-Boc group may need to be optimized or replaced to achieve the desired target specificity and potency. Further systematic studies, involving the synthesis and biological evaluation of a focused library of these derivatives, are necessary to fully elucidate their SAR and identify lead compounds for further development. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations.

References

Efficacy of Palladium Catalysts in Cross-Coupling Reactions with tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst system is paramount for the efficient synthesis of complex molecules. This guide provides a comparative overview of the efficacy of different palladium catalysts in cross-coupling reactions involving tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate, a key intermediate in the development of various therapeutic agents. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its functionalization through palladium-catalyzed reactions is a common strategy.[1]

The two primary palladium-catalyzed cross-coupling reactions relevant to this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[2][3] The choice of palladium source and the associated ligands significantly impacts reaction yield, scope, and conditions.

Comparative Performance of Palladium Catalyst Systems

While direct head-to-head comparative studies on this compound are not extensively documented in a single source, the following table summarizes the performance of common palladium catalyst systems based on analogous reactions with similar bromo-substituted N-heterocyclic compounds. This data provides a strong predictive framework for catalyst selection.

Catalyst SystemReaction TypeTypical Ligand(s)BaseSolvent(s)Temp. (°C)Time (h)Typical YieldReference(s)
Pd(OAc)₂ Suzuki-MiyauraSPhos, P(o-tolyl)₃K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene80-11012-24Good to Excellent[4][5][6]
Pd₂(dba)₃ Suzuki-MiyauraXPhos, IMesK₃PO₄, Cs₂CO₃Dioxane, THF80-10012-18High[3][5][7]
Pd(PPh₃)₄ Suzuki-Miyaura-K₂CO₃, K₃PO₄Toluene/H₂O, DME90-10012-31Moderate to High[5][6]
PdCl₂(dppf) Suzuki-Miyaura-K₂CO₃, K₃PO₄DME, Dioxane80-902-12High[6][8]
Pd(OAc)₂ Buchwald-HartwigBINAP, XantphosCs₂CO₃, K₂CO₃Toluene, Dioxane100-12016-24Good to High[2]
Pd₂(dba)₃ Buchwald-HartwigXPhos, RuPhosNaOt-Bu, K₃PO₄Toluene, THF80-1108-20High[3][9]

Note: Yields are qualitative assessments based on literature for similar substrates and may vary depending on the specific coupling partners and optimization of reaction conditions.

Key Considerations for Catalyst Selection:

  • Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[4][10] Its effectiveness is highly dependent on the choice of phosphine ligand. For Suzuki couplings, bulky, electron-rich phosphines like SPhos are often employed.[5][6]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a widely used source of soluble Pd(0).[3][7][11] It often requires a ligand for stability and catalytic activity. Buchwald-type ligands such as XPhos are frequently paired with Pd₂(dba)₃ for both Suzuki and Buchwald-Hartwig reactions, demonstrating high efficacy.[9]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile catalyst that can be used without an additional ligand, as the triphenylphosphine ligands are already present. However, it can sometimes lead to lower yields or require longer reaction times compared to more modern catalyst systems.[5][6]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) is a highly effective and reliable catalyst, particularly for Suzuki-Miyaura reactions, often providing high yields in shorter reaction times.[6][8]

Experimental Workflow and Protocols

The successful execution of a palladium-catalyzed cross-coupling reaction hinges on a well-defined experimental procedure. Below is a generalized workflow and a representative experimental protocol.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Boronic Acid/Ester or Amine - Base (e.g., K3PO4) B Add Solvent (e.g., Dioxane/H2O) A->B C Add Catalyst System: - Palladium Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) B->C D Degas Mixture (e.g., N2 sparging) C->D E Heat to Reaction Temperature (e.g., 100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction (e.g., add H2O) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify (e.g., Column Chromatography) I->J K Characterize Product (NMR, MS) J->K

References

A Comparative Guide to Analytical Methods for the Validation of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical methods is a critical requirement in the pharmaceutical industry, ensuring the identity, purity, potency, and stability of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate is a key heterocyclic building block used in the synthesis of biologically active compounds.[3] Its proper characterization and the validation of methods used for its analysis are paramount for regulatory compliance and ensuring the quality of final drug products.[1][4]

This guide provides a comparative overview of the principal analytical techniques for the validation of this compound and its derivatives. It includes detailed experimental protocols, comparative data, and logical workflows to aid researchers in selecting and implementing the most appropriate methods.

Workflow for Analytical Method Validation

The validation process follows a structured sequence of activities, from initial planning to final documentation, ensuring that an analytical method is suitable for its intended purpose.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting cluster_final Phase 4: Implementation start Define Analytical Purpose (Assay, Impurity, etc.) dev Method Development & Optimization (e.g., HPLC, GC) start->dev protocol Write & Approve Validation Protocol dev->protocol experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) protocol->experiments data Collect & Process Raw Data experiments->data analysis Statistical Analysis of Results data->analysis acceptance Compare Results Against Acceptance Criteria analysis->acceptance report Compile Final Validation Report acceptance->report sop Implement Method as a Standard Operating Procedure (SOP) report->sop

Caption: A typical workflow for analytical method validation.

Comparison of Primary Analytical Techniques

The choice of analytical technique depends on the nature of the analyte and the intended purpose of the analysis.[5] For a molecule like this compound, which is a non-volatile, thermally sensitive solid, High-Performance Liquid Chromatography (HPLC) is the predominant technique for assay and impurity profiling. Gas Chromatography (GC) is better suited for analyzing volatile substances, such as residual solvents.[6][7] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Principle Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase.Separation based on analyte partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.Molecules are ionized, separated by mass-to-charge ratio, and detected.
Applicability to Target Primary Choice. Ideal for non-volatile, thermally unstable compounds like the target molecule for assay, purity, and stability testing.[6][8]Limited applicability. Primarily used for volatile impurities (e.g., residual solvents) that may be present. Not suitable for the parent molecule.[6][7]Essential. Unambiguous structure elucidation and confirmation of identity.[9]Essential. Provides molecular weight confirmation and fragmentation patterns for structural insights. Often coupled with HPLC (LC-MS) or GC (GC-MS).[2]
Sample Preparation Simple dissolution in a suitable solvent.Can require derivatization for non-volatile compounds, but typically involves dissolution in a volatile solvent for residual solvent analysis.Dissolution in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[9]Dissolution in a suitable solvent, often coupled directly to a chromatography inlet.
Sensitivity High, depending on the detector (e.g., UV, MS).[6]Very high, especially with sensitive detectors like FID or MS.[6]Lower sensitivity compared to chromatographic methods.Extremely high sensitivity, capable of detecting trace amounts.[2]
Analysis Time Typically 10-60 minutes per sample.[7]Faster for volatile compounds, often a few minutes.[7]Varies from minutes to hours depending on the experiment.Very fast, often coupled with a separation technique.
Key Use Case Quantitation (Assay), Impurity Profiling, Stability Studies.Residual Solvent Analysis.Structural Elucidation and Confirmation.Molecular Weight Determination, Structural Confirmation, Trace Analysis (LC-MS).

Detailed Protocols for Key Analytical Methods

HPLC-UV Method for Assay and Impurity Determination

This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for the validation of this compound.

Objective: To determine the purity of the analyte and quantify related impurities.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

Procedure:

  • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Preparation (100 µg/mL): Accurately weigh 10 mg of the test sample and prepare similarly to the standard solution.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions into the chromatograph and record the chromatograms.

  • Calculation: Calculate the percentage purity or impurity levels using the peak areas relative to the standard.

¹H NMR for Structural Confirmation

This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis to confirm its chemical structure.[9]

Objective: To verify the identity and structure of the synthesized compound.

Materials & Equipment:

  • Analyte: 5-10 mg of this compound.

  • Solvent: 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for benzimidazole derivatives as it effectively dissolves them and allows for the observation of the N-H proton.[9]

  • Equipment: 5 mm NMR tube, vortex mixer, Pasteur pipette.

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the sample into a small, clean vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex briefly to ensure complete dissolution.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key signals to observe for this compound would include the singlet for the tert-butyl group, the singlet for the C2-H proton, and the characteristic aromatic proton signals.

Validation Parameters and Data Presentation

According to International Council for Harmonisation (ICH) guidelines, key parameters must be evaluated during method validation.[10][11][12]

Decision Logic for Validation Parameter Testing

The specific tests required for validation depend on the purpose of the analytical method.

Validation_Parameter_Selection start What is the Method's Purpose? assay Assay (Potency) start->assay Assay quant_imp Quantitative Impurity Test start->quant_imp Impurity ident Identification Test start->ident Identity params_assay Test for: - Accuracy - Precision - Specificity - Linearity - Range assay->params_assay params_quant Test for: - Accuracy - Precision - Specificity - Linearity - Range - LOQ quant_imp->params_quant params_ident Test for: - Specificity ident->params_ident

Caption: Selection of validation tests based on method type.

Example Validation Data (Hypothetical)

The following tables summarize typical quantitative data obtained during the validation of the HPLC method described above.

Table 1: Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[11]

Concentration (µg/mL)Peak Area (mAU*s)
10120540
25301150
50602500
1001204800
1501806500
Correlation Coefficient (R²) 0.9998
Acceptance Criterion R² ≥ 0.999

Table 2: Accuracy (Recovery) Accuracy is determined by applying the method to samples to which known amounts of analyte have been added.

Spiked LevelAmount Added (mg)Amount Recovered (mg)Recovery (%)
80%8.07.9599.4
100%10.010.08100.8
120%12.011.9299.3
Mean Recovery 99.8%
Acceptance Criterion 98.0% - 102.0%

Table 3: Precision (Repeatability) Precision is assessed by performing multiple injections of the same homogenous sample. Repeatability is evaluated over a short interval under the same conditions.[13]

Injection #Peak Area (mAU*s)
11204850
21206100
31203900
41205500
51207200
61204100
Mean 1205275
Standard Deviation 1285.6
Relative Standard Deviation (RSD) 0.11%
Acceptance Criterion RSD ≤ 1.0%

Special Considerations: Mass Spectrometry for Brominated Compounds

Mass spectrometry is particularly useful for halogenated compounds. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[14][15][16] This results in a characteristic isotopic pattern in the mass spectrum. For a molecule containing one bromine atom, the molecular ion will appear as a pair of peaks (M+ and M+2) of nearly equal height, separated by 2 m/z units.[14][15] This pattern is a definitive indicator of the presence of a single bromine atom in the molecule or its fragments.

References

assessing the target engagement of molecules synthesized using tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing Target Engagement of Novel Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for assessing the target engagement of molecules synthesized using tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate . This versatile scaffold is a key starting material for the synthesis of a wide range of biologically active benzimidazole derivatives, which are known to interact with various biological targets, including kinases and topoisomerases.[1][2][3] Validating that a synthesized molecule directly interacts with its intended target within a cellular context is a critical step in drug discovery, helping to elucidate the mechanism of action and de-risk clinical progression.[4][5]

This document outlines key experimental protocols for widely used target engagement assays, presents a comparative data framework for synthesized molecules, and visualizes relevant workflows and pathways to guide researchers in their drug development efforts.

Overview of Target Engagement Assessment

Target engagement assays are designed to confirm and quantify the interaction between a small molecule and its protein target in various settings, from purified protein systems to living cells and even whole organisms.[5][6] The choice of assay depends on several factors, including the nature of the target protein, the desired throughput, and the stage of the drug discovery process.[7] This guide will focus on two orthogonal methods: the Cellular Thermal Shift Assay (CETSA) for in-cell target engagement and Surface Plasmon Resonance (SPR) for direct binding kinetics on purified proteins.

A general workflow for assessing target engagement is crucial for systematically validating novel compounds.

Target_Engagement_Workflow cluster_0 Compound Synthesis cluster_1 Target Engagement Validation cluster_2 Downstream Analysis Start tert-Butyl 5-bromo-1H- benzo[d]imidazole-1-carboxylate Synth Synthesis of Derivative Molecules (e.g., Kinase Inhibitors) Start->Synth InVitro In Vitro / Biochemical Assays (e.g., SPR, ITC) Synth->InVitro Purified Target InCell In-Cell / Cellular Assays (e.g., CETSA, NanoBRET) Synth->InCell Live Cells SAR Structure-Activity Relationship (SAR) InVitro->SAR Proteomic Proteomic Profiling (e.g., Chemoproteomics) InCell->Proteomic Off-Target Analysis InCell->SAR LeadOpt Lead Optimization Proteomic->LeadOpt SAR->LeadOpt

Caption: General workflow for synthesis and target engagement assessment of novel molecules.

Comparative Analysis of Synthesized Molecules

To illustrate the assessment process, we will consider two hypothetical molecules, BZ-K1 and BZ-K2 , synthesized from the parent scaffold and designed to target a specific kinase, "Kinase X". Their performance is compared against a known reference inhibitor.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from key target engagement assays. Lower values for CETSA EC₅₀ and SPR Kᴅ indicate more potent target engagement.

Compound Assay Type Target Metric Value Notes
BZ-K1 Cellular Thermal Shift Assay (CETSA)Kinase XEC₅₀150 nMDemonstrates target stabilization in a cellular environment.
Surface Plasmon Resonance (SPR)Kinase XKᴅ50 nMIndicates high-affinity direct binding to the purified protein.
BZ-K2 Cellular Thermal Shift Assay (CETSA)Kinase XEC₅₀800 nMWeaker target engagement in cells compared to BZ-K1.
Surface Plasmon Resonance (SPR)Kinase XKᴅ450 nMLower binding affinity compared to BZ-K1.
Reference Inhibitor Cellular Thermal Shift Assay (CETSA)Kinase XEC₅₀100 nMEstablished benchmark for cellular potency.
Surface Plasmon Resonance (SPR)Kinase XKᴅ35 nMKnown high-affinity binder.

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to ensure reproducibility and accurate comparison.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[8]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293 expressing Kinase X) to 70-80% confluency.

    • Treat cells with varying concentrations of the test compound (e.g., BZ-K1, BZ-K2) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1 hour) at 37°C.

  • Heating and Lysis:

    • After treatment, wash and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).[8]

  • Protein Quantification:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).[8]

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (Kinase X).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities to generate a melting curve, plotting the amount of soluble protein as a function of temperature. The shift in this curve in the presence of the compound indicates target stabilization.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique that measures the binding kinetics and affinity of a small molecule to a purified protein immobilized on a sensor chip.

Protocol:

  • Protein Immobilization:

    • Immobilize purified recombinant Kinase X onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compounds (e.g., BZ-K1, BZ-K2) in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein. This generates a sensorgram showing the association and dissociation phases.

  • Data Analysis:

    • After each injection, regenerate the sensor surface to remove the bound compound.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).

Hypothetical Signaling Pathway Modulation

Molecules derived from the benzimidazole scaffold often target kinases involved in critical cellular signaling pathways. The diagram below illustrates a hypothetical pathway where Kinase X is a key component, and its inhibition by a novel compound (e.g., BZ-K1) blocks downstream signaling.

Signaling_Pathway cluster_pathway Cellular Signaling Cascade cluster_intervention Therapeutic Intervention Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase KinaseX Target: Kinase X UpstreamKinase->KinaseX Activates DownstreamEffector Downstream Effector Protein KinaseX->DownstreamEffector Phosphorylates CellResponse Cellular Response (e.g., Proliferation) DownstreamEffector->CellResponse Inhibitor BZ-K1 (Synthesized Molecule) Inhibitor->KinaseX Inhibits

Caption: Hypothetical signaling pathway showing inhibition of Kinase X by a synthesized molecule.

Alternative Scaffolds and Comparative Context

While the benzimidazole scaffold is highly valuable, other heterocyclic systems are also employed to target similar protein families, particularly kinases. Comparing the target engagement profiles of molecules derived from different scaffolds can provide crucial insights for lead optimization.

  • Indazoles: Like benzimidazoles, indazoles are bicyclic aromatic heterocycles that serve as effective hinge-binding motifs in many kinase inhibitors.

  • Pyrazolo[3,4-d]pyrimidines: This scaffold is another well-established "privileged" structure for kinase inhibition, mimicking the adenine core of ATP.

  • Quinolines and Quinazolines: These larger heterocyclic systems have been successfully used in the development of numerous approved kinase inhibitors.

When comparing molecules from these different scaffolds, it is essential to use the same set of orthogonal target engagement assays to ensure that the data is directly comparable. Factors such as cell permeability, metabolic stability, and off-target effects can vary significantly between scaffolds, influencing the translatability of in vitro binding affinity to cellular potency.[9]

Conclusion

Assessing the target engagement of novel molecules synthesized from This compound is a cornerstone of modern drug discovery. This guide provides a framework for comparing synthesized molecules using robust and widely accepted experimental methodologies. By combining in-cell techniques like CETSA with biophysical methods such as SPR, researchers can build a comprehensive understanding of a compound's mechanism of action, validate its on-target activity, and make data-driven decisions to advance the most promising candidates.[5][6] The use of orthogonal assays is highly recommended to build a strong body of evidence for on-target activity and to guide the structure-activity relationship studies necessary for successful lead optimization.[8]

References

Safety Operating Guide

Proper Disposal of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols. Adherence to these procedures is vital to minimize risks to personnel and the environment.

I. Immediate Safety Considerations

Before handling this compound for any purpose, including disposal, it is imperative to be aware of its potential hazards. According to safety data sheets, this compound is classified as a hazardous substance.

Key Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): To mitigate these risks, the following personal protective equipment must be worn at all times when handling this chemical:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).[4]

  • Body Protection: A fully-buttoned lab coat.[4][5]

  • Respiratory Protection: If working outside of a certified chemical fume hood or if there is a risk of generating dust, a NIOSH-approved respirator is necessary.[6]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]

II. Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are fundamental for safe and compliant disposal. This compound falls into the category of halogenated organic waste due to the presence of a bromine atom.[6][7]

Critical Segregation Practices:

  • Halogenated vs. Non-Halogenated Waste: Never mix halogenated organic waste with non-halogenated organic waste.[6][8] Mixing these waste streams can complicate and increase the cost of disposal.[6][8]

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., residual powder, contaminated lab supplies) from liquid waste (e.g., solutions containing the compound).[6]

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[4][9] It should also be kept separate from waste containing heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[8]

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound.

Step 1: Container Selection and Labeling

  • Select a dedicated, leak-proof, and compatible waste container with a secure cap.[6][9]

  • For solid waste, a puncture-resistant, sealed container is required.[6]

  • Clearly label the container with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Toxic," "Irritant," "Halogenated Organic").[6][8]

Step 2: Waste Accumulation

  • Collect all waste (both solid and liquid) containing this compound in the appropriately labeled container.

  • Keep the waste container securely closed when not in use.[8][10]

  • Store the sealed waste container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.[6][8] Secondary containment should be used for liquid waste containers.[8]

Step 3: Final Disposal Procedure

  • The disposal of this compound must be managed by a licensed hazardous waste disposal company.[2][6] Do not attempt to dispose of this chemical down the drain or as regular solid waste.[1][5]

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office to arrange for the collection and disposal of the hazardous waste.[6]

  • The primary and recommended method for the destruction of halogenated organic compounds is high-temperature incineration.[6][7]

IV. Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills:

    • Ensure proper PPE is worn.

    • Contain the leak and absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[8]

    • Place the absorbent material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[8]

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's emergency response team and EHS department immediately.[8]

V. Data Summary

No quantitative data regarding permissible disposal concentrations were found in the searched literature. As a pure chemical substance used in a laboratory setting, the standard procedure is to treat all waste containing this compound as hazardous waste, without dilution for disposal.

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation cluster_containment Containment cluster_disposal Disposal start Start: Have Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste: Halogenated Organic fume_hood->characterize separate Segregate from Non-Halogenated and Incompatible Waste characterize->separate solid_liquid Separate Solid and Liquid Waste Streams separate->solid_liquid container Use a Labeled, Dedicated, and Sealed Waste Container solid_liquid->container storage Store in Designated Hazardous Waste Accumulation Area container->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs professional_disposal Disposal by Licensed Hazardous Waste Vendor (High-Temperature Incineration) contact_ehs->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 942590-05-8). Adherence to these procedural guidelines is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields, or chemical safety goggles. A face shield (minimum 8-inch) is also recommended.[1][4]To prevent eye contact which can cause serious irritation.[1][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A complete protective suit is advised for extensive handling.[3]To prevent skin contact which causes irritation.[1][3] Gloves must be inspected before use and removed properly to avoid contamination.[3][4]
Respiratory Protection Use in a well-ventilated area is required.[1] For operations that may generate dust or aerosols, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used.[3]To avoid inhalation, which may lead to respiratory tract irritation.[1][3]
Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or risk of splashing, a chemical-resistant suit is recommended.[3]To protect personal clothing and skin from accidental contact.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated laboratory, preferably within a chemical fume hood.[1][3]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before handling, inspect all PPE for integrity.[3][4] Don the required PPE as specified in the table above.

  • Handling the Compound :

    • Avoid all direct contact with the skin, eyes, and clothing.[1]

    • Avoid the formation of dust and aerosols during handling.[3]

    • Open and handle the container with care in a designated area.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling Procedures :

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][4]

    • Take off contaminated clothing and wash it before reuse.[1]

    • Properly remove and dispose of contaminated gloves in accordance with laboratory and local regulations.[3]

  • Storage :

    • Store the compound in a tightly-closed container.[1]

    • Keep in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[1][5] The recommended storage temperature is between 2-8°C.[3][6][7]

    • The storage area should be secured and locked.[1]

Emergency First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing. If skin irritation persists, consult a physician.[1]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and then drink plenty of water.[2][3] Seek immediate medical attention.[3]

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste.

  • Chemical Disposal :

    • Dispose of the chemical waste through a licensed and approved waste disposal company.[1][9] Do not allow the product to enter drains.[3]

    • Surplus and non-recyclable solutions should be offered to a licensed disposal service.[9]

  • Contaminated Packaging Disposal :

    • Dispose of contaminated packaging in the same manner as the chemical product itself.[9]

    • Containers must be thoroughly emptied before disposal.

Workflow and Safety Protocol Diagram

The following diagram illustrates the logical flow for the safe handling of this compound from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_storage_disposal 4. Storage & Disposal cluster_emergency Emergency Protocol prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle Chemical - Avoid dust/aerosols - Avoid contact don_ppe->handle_chem wash_hands Wash Hands Thoroughly handle_chem->wash_hands emergency Exposure Occurs? handle_chem->emergency remove_ppe Doff & Dispose of PPE Properly wash_hands->remove_ppe decontaminate Decontaminate Work Area remove_ppe->decontaminate store_chem Store in Cool, Dry, Locked Area (2-8°C) decontaminate->store_chem If not all used dispose_waste Dispose of Waste via Licensed Contractor decontaminate->dispose_waste If waste generated first_aid Follow First Aid Measures & Seek Medical Attention emergency->first_aid YES

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.